Ethanolammonium nitrate
Description
Historical Trajectories and Milestones in Ionic Liquid Science
The scientific journey of ionic liquids—salts with melting points below 100°C—has its origins in the late 19th and early 20th centuries. fraunhofer.de These early discoveries laid the groundwork for a field that would experience exponential growth nearly a century later, with ethanolammonium nitrate (B79036) being one of its foundational examples.
The history of ionic liquids began remarkably with the synthesis of an energetic protic ionic liquid, ethanolammonium nitrate, by S. Gabriel in 1888. fraunhofer.dersc.orgaip.org This compound, formed from the reaction of ethanolamine (B43304) and nitric acid, was characterized as having a melting point between 52°C and 55°C. fraunhofer.dersc.org This discovery marked it as arguably the first organic salt with a melting point below 100°C to be reported in scientific literature, predating the more widely cited discovery of ethylammonium (B1618946) nitrate. rsc.org Despite its early synthesis, the potential and significance of this new class of liquids did not garner substantial interest at the time. fraunhofer.de
Following the initial discovery of this compound, Paul Walden reported the synthesis of ethylammonium nitrate in 1914, a compound with a melting point of 12°C, which is often considered the first room-temperature ionic liquid. wikipedia.orgwiley-vch.denih.gov These early examples, including this compound, served as crucial precedents. However, the field of ionic liquids remained largely dormant until a surge of interest in the 1970s and 1980s, which focused on aprotic ionic liquids. taylorandfrancis.com
The rediscovery and subsequent intensive study of protic ionic liquids (PILs) in the late 20th and early 21st centuries marked a significant evolution in the field. nih.gov The foundational work on simple alkylammonium nitrates like this compound and ethylammonium nitrate provided a template for the synthesis of countless new PILs. Researchers began to systematically explore how modifying the constituent Brønsted acids and bases could tune the physicochemical properties of the resulting ionic liquid. researchgate.net This led to a vast expansion of the known chemical space for PILs, moving far beyond the initial examples to include a wide variety of cations and anions for diverse applications. chalmers.se
Early Discovery and Characterization of this compound as a Protic Ionic Liquid
Classification and Distinctive Features within Ionic Liquid Families
This compound is classified based on its chemical nature and the specific characteristics of its constituent ions. Its position within the broader family of ionic liquids is defined by the presence of a transferable proton and the nature of its cation-anion interactions.
This compound is unequivocally characterized as a protic ionic liquid (PIL). aip.orgnih.gov PILs are formed through the stoichiometric proton transfer from a Brønsted acid to a Brønsted base. fraunhofer.deaip.orgtaylorandfrancis.com In this specific case, the proton is transferred from nitric acid (the Brønsted acid) to ethanolamine (the Brønsted base). nih.gov The defining feature of a PIL is the presence of a labile proton on the cation, which can participate in hydrogen bonding networks. aip.org This extensive hydrogen bonding network is a critical factor that governs the structural and transport properties of this compound and other PILs. figshare.com
The combination of the ethanolammonium cation and the nitrate anion imparts a unique set of properties to this ionic liquid. The ethanolammonium cation possesses both an ethyl group and a terminal hydroxyl (-OH) group. This hydroxyl group is a key structural feature that distinguishes it from its close analogue, ethylammonium nitrate. rsc.org
Research has shown that the -OH moiety in the ethanolammonium cation interferes with the solvophobic association between the cation's alkyl chains. rsc.org This interference prevents the formation of the extended, bicontinuous microemulsion-like nanostructure observed in ethylammonium nitrate. Instead, this compound tends to form smaller clusters of ions. rsc.org The nitrate anion, for its part, acts as a hydrogen bond acceptor, interacting with the ammonium (B1175870) and hydroxyl protons of the cation. aip.org Studies have also revealed that the nitrate anion can exhibit preferential orientation when confined between polar surfaces, forming ordered, liquid-crystal-like phases. diva-portal.orgrsc.org
This compound is a member of the alkylammonium nitrate family of ionic liquids. This family offers a platform for studying how systematic changes in the cation's structure affect the resulting properties of the material. By comparing this compound to other members, clear structure-property relationships can be established.
The most direct comparison is with ethylammonium nitrate (EAN), which lacks the hydroxyl group. As mentioned, this single functional group difference leads to significant changes in their bulk nanostructure and, consequently, their physical properties. aip.orgrsc.org Other members of this family include propylammonium nitrate (PAN) and butylammonium (B8472290) nitrate, where the length of the alkyl chain is varied. acs.orgnih.gov Studies on mixtures of these compounds show that properties like density, viscosity, and conductivity are influenced by the number of hydrogen bond donors and the size of the alkyl chains on the cation. acs.orgfigshare.com For instance, increasing the alkyl chain length generally correlates with an increase in viscosity and a decrease in conductivity. This systematic tunability makes the alkylammonium nitrate family a model system for understanding and designing ionic liquids.
Data Tables
Table 1: Comparison of Physicochemical Properties of this compound (EOAN) and Ethylammonium Nitrate (EAN)
| Property | This compound (EOAN) | Ethylammonium Nitrate (EAN) | Reference(s) |
| Cation Structure | [HO(CH₂)₂NH₃]⁺ | [CH₃CH₂NH₃]⁺ | rsc.org |
| Melting Point | 52-55 °C | 12-14 °C | fraunhofer.dersc.orgtaylorandfrancis.com |
| Nanostructure | Small ion clusters | Bicontinuous microemulsion-like | rsc.org |
| Primary Discoverer | S. Gabriel (1888) | Paul Walden (1914) | fraunhofer.dersc.orgnih.gov |
Table 2: Selected Properties of this compound
| Property | Value | Conditions | Reference(s) |
| Molecular Formula | C₂H₈N₂O₃ | - | ebi.ac.uk |
| Melting Point | 52-55 °C | - | fraunhofer.dersc.org |
| Classification | Protic Ionic Liquid | - | aip.orgnih.gov |
| Formation | Ethanolamine + Nitric Acid | Acid-base neutralization | nih.gov |
Distinguishing Characteristics of the Ethanolammonium Cation-Nitrate Anion Pair
Fundamental Academic Significance of this compound Studies
The study of this compound holds fundamental significance in the academic world, primarily due to its status as a quintessential protic ionic liquid. researchgate.net Research on EAN provides crucial insights into the behavior of this entire class of compounds. rsc.org Its interactions are a focal point for understanding the physical chemistry of concentrated electrolytes. rsc.org The ability of EAN to form extensive hydrogen bond networks is a key area of investigation, providing a basis for comparison with other solvents like water. acs.org The unique properties of EAN, such as its low volatility and high thermal stability, make it a valuable compound for developing greener and safer chemical processes. hiyka.com
Structure
2D Structure
Properties
Molecular Formula |
C2H8N2O4 |
|---|---|
Molecular Weight |
124.1 g/mol |
IUPAC Name |
2-hydroxyethylazanium;nitrate |
InChI |
InChI=1S/C2H7NO.NO3/c3-1-2-4;2-1(3)4/h4H,1-3H2;/q;-1/p+1 |
InChI Key |
LZJIBRSVPKKOSI-UHFFFAOYSA-O |
SMILES |
C(CO)[NH3+].[N+](=O)([O-])[O-] |
Canonical SMILES |
C(CO)[NH3+].[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ethanolammonium Nitrate
Established Synthetic Pathways and Mechanisms
The most common and straightforward method for synthesizing protic ionic liquids like ethanolammonium nitrate (B79036) is through the direct neutralization of a Brønsted acid and a Brønsted base. scirp.orgscirp.orgencyclopedia.pub
The synthesis of ethanolammonium nitrate is typically achieved through an acid-base neutralization reaction between ethanolamine (B43304) (a Brønsted base) and nitric acid (a Brønsted acid). nih.govdiva-portal.org This reaction involves the transfer of a proton (H⁺) from the nitric acid to the lone pair of electrons on the nitrogen atom of the ethanolamine molecule. scirp.orgresearchgate.net
The fundamental mechanism can be represented by the following reaction:
HOCH₂CH₂NH₂ + HNO₃ → [HOCH₂CH₂NH₃]⁺[NO₃]⁻
This process results in the formation of the ethanolammonium cation ([HOCH₂CH₂NH₃]⁺) and the nitrate anion ([NO₃]⁻), which together constitute the ionic liquid. researchgate.net Ideally, the proton transfer from the Brønsted acid to the Brønsted base is complete; however, in practice, the existence of neutral species due to incomplete proton transfer can occur. scirp.orgresearchgate.net
For laboratory-scale synthesis, careful control of reaction parameters is crucial to ensure high purity and yield. The reaction between ethanolamine and nitric acid is highly exothermic, necessitating external cooling to manage the reaction temperature and prevent unwanted side reactions or degradation. diva-portal.org
Key parameters that are optimized include:
Temperature Control: The reaction is typically carried out in an ice bath to maintain a low temperature.
Molar Ratio: Equimolar amounts of the acid and base are generally used to ensure complete neutralization. scirp.org
Solvent Management: The reaction is often performed in water, which helps to dissipate heat. diva-portal.org Following the reaction, the removal of water is a critical step, often achieved through vacuum treatment at elevated temperatures. nih.govdiva-portal.orgmdpi.com The final water content is a significant factor as it can influence the physical properties of the ionic liquid. mdpi.commdpi.com
Purification: Further purification using materials like activated charcoal may be employed to remove residual impurities. diva-portal.org
Table 1: Optimized Parameters for Research-Scale Synthesis of this compound
| Parameter | Recommended Condition | Rationale |
| Reactants | Ethanolamine, Nitric Acid | Brønsted base and Brønsted acid for neutralization. nih.gov |
| Molar Ratio | 1:1 (equimolar) | Ensures complete proton transfer and minimizes residual reactants. scirp.org |
| Temperature | Cooled (e.g., ice bath) | Manages the exothermic nature of the reaction to prevent degradation. diva-portal.org |
| Solvent | Often aqueous solution | Aids in heat dissipation during the reaction. diva-portal.org |
| Post-Reaction Treatment | Water removal under vacuum | Critical for achieving a low water content, which affects physical properties. nih.govmdpi.com |
| Purification | High vacuum, use of sorbents | To remove water and other trace impurities to achieve high purity (e.g., <100 ppm water). sciforum.netmdpi.com |
Brønsted Acid-Base Neutralization Approaches
Advanced Synthetic Modifications and Analogues
While the basic structure of this compound is fixed, its properties can be tailored through chemical modifications to either the cation or the anion.
The ethanolammonium cation inherently contains a hydroxyl (-OH) functional group. uniroma1.it This group is significant as it allows for hydrogen bonding, which influences the liquid's viscosity, polarity, and solvent properties. acs.orgbiotechacademy.dk The presence of functional groups can be used to fine-tune the interactions within the ionic liquid matrix. acs.org
The concept of functionalized cations is a broad strategy in ionic liquid design. researchgate.net While ethanolammonium already possesses a hydroxyl group, analogous ammonium (B1175870) cations can be synthesized by starting with different functionalized amines. For example, using other amino alcohols or amines with ether, ester, or different alkyl chain lengths would result in a variety of functionalized ammonium cations. pressbooks.publibretexts.org The general structure of an amine, with a nitrogen atom and three substituents, allows for significant variation. pressbooks.pub It is possible to have four organic substituents on the nitrogen, creating a quaternary ammonium cation. uniroma1.itpressbooks.pub
Anion exchange, or metathesis, is a powerful technique for creating derivatives of a specific ionic liquid. encyclopedia.pub This strategy involves starting with a pre-synthesized salt, such as this compound, and exchanging its anion for a different one. This allows for the properties of the ionic liquid to be significantly altered while retaining the same cation. auctoresonline.org
The general process involves reacting the initial ionic liquid with a salt containing the desired new anion. The selection of reactants and solvents is designed to drive the reaction to completion, often by precipitating an insoluble byproduct.
For example, to replace the nitrate anion, one could react this compound with a salt M⁺Y⁻, where Y⁻ is the desired new anion (e.g., acetate, tetrafluoroborate) and M⁺ is a cation that forms an insoluble salt with nitrate.
[HOCH₂CH₂NH₃]⁺[NO₃]⁻ + M⁺Y⁻ → [HOCH₂CH₂NH₃]⁺Y⁻ + MNO₃(s)
This method provides access to a wide range of ethanolammonium-based ionic liquids with tailored properties. auctoresonline.orgscience.gov
Incorporation of Functional Groups into Ethanolammonium Cation Framework
Purity Assessment and Characterization for Research Applications
Ensuring the purity and confirming the structure of synthesized this compound is essential for reliable research. A suite of physicochemical and spectroscopic methods is employed for this characterization. auctoresonline.orgresearchgate.net The potential for impurities, such as water or residual solvents, to remain after synthesis makes rigorous characterization necessary. researchgate.netacs.org
Common characterization techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ethanolammonium cation and to detect any organic impurities. researchgate.netacs.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present and the interactions between the cation and anion. auctoresonline.orgresearchgate.net
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA is used to determine the thermal stability and decomposition temperature of the ionic liquid, while DSC is used to identify phase transitions such as melting point and glass transition temperature. acs.orgresearchgate.netwiley.com
Karl Fischer Titration: This is a specific and accurate method for quantifying the water content in the final product, a critical parameter that can significantly affect the physical properties. mdpi.comacs.org
Table 2: Techniques for Purity Assessment and Characterization of this compound
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of the cation, detection of organic impurities. researchgate.netacs.org |
| Fourier-Transform Infrared (FT-IR) | Identification of functional groups and cation-anion interactions. auctoresonline.orgresearchgate.net |
| Mass Spectrometry (MS) | Confirmation of the molecular weight of the cation. researchgate.net |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. acs.orgresearchgate.net |
| Differential Scanning Calorimetry (DSC) | Melting point, glass transition temperature, and other phase transitions. acs.orgwiley.com |
| Karl Fischer Titration | Precise quantification of water content. acs.org |
Molecular and Supramolecular Structural Investigations of Ethanolammonium Nitrate
Bulk Liquid Structure and Nanosegregation Phenomena
The structure of bulk liquid EAN is characterized by a degree of nanoscale organization, often referred to as nanosegregation. This phenomenon arises from the amphiphilic nature of the ethanolammonium cation, which possesses both a polar, charged head group and a nonpolar ethyl chain.
Elucidation of Polar and Apolar Domain Formation
In the bulk liquid state, strong cohesive interactions between the charged moieties of the ions—the ammonium (B1175870) group of the cation and the nitrate (B79036) anion—drive the formation of polar domains. rsc.org Concurrently, the nonpolar ethyl chains of the cations are solvophobically excluded from these polar regions, leading to the formation of distinct apolar domains. rsc.org This segregation into polar and apolar regions is a key characteristic of the nanostructure of many protic ionic liquids. rsc.orgresearchgate.net
Analysis of Bicontinuous Microemulsion and Sponge-like Morphologies
The polar and apolar domains in EAN are not isolated entities but rather percolate throughout the bulk liquid, forming a bicontinuous, sponge-like structure. rsc.org This morphology is reminiscent of a bicontinuous microemulsion or a disordered L3-sponge phase, albeit with a smaller domain size of approximately 1 nanometer. researchgate.netrsc.orgebi.ac.uk This extended network structure is a consequence of the interplay between solvophobic, electrostatic, and hydrogen bonding interactions. newcastle.edu.au However, the degree of this nanostructuring in EAN is considered weaker compared to other alkylammonium nitrates with longer alkyl chains. rsc.org In some cases, the structure is described as consisting of small clusters of ions rather than a fully developed extended network. researchgate.netrsc.orgebi.ac.uk
Influence of the Hydroxyl Group on Cation Amphiphilicity and Nanostructure
The hydroxyl group interferes with the solvophobic association between the cation alkyl chains. researchgate.netrsc.orgebi.ac.uk This interference disrupts the development of a well-defined solvophobic nanostructure, leading to a more weakly clustered morphology in pure EAN. rsc.orgresearchgate.netrsc.orgebi.ac.uk The steric hindrance caused by the hydroxyl group can also restrict the formation of extensive hydrogen bonds in the bulk, further contributing to a less defined nanostructure compared to ionic liquids like ethylammonium (B1618946) nitrate. aip.org This disruption of solvophobic interactions is a key factor distinguishing the nanostructure of EAN from that of other protic ionic liquids with simple alkyl chains. rsc.org
Inter-Ionic Interactions and Hydrogen Bonding Network
The structure and properties of ethanolammonium nitrate are profoundly influenced by the extensive network of inter-ionic interactions, with hydrogen bonding playing a central role.
Quantification of Cation-Anion Hydrogen Bonding
In this compound, the nitrate anion can associate with both the ammonium headgroup and the terminal hydroxyl group of the cation through hydrogen bonding. newcastle.edu.au Neutron diffraction studies have provided quantitative insights into these interactions. The coordination number for nitrate anions around the ammonium nitrogen (N–NO) is approximately 2.38, while the coordination number for nitrate anions around the hydroxyl oxygen (NO–OH) is about 3.05. rsc.org This indicates that, on average, a nitrate anion is hydrogen-bonded to both functional groups of the ethanolammonium cation. newcastle.edu.au
The hydrogen bond between the amine hydrogens and the nitrate oxygens (HN–O) has an intense maximum peak at a distance of 2.3 Å, with a coordination number of 2.62. newcastle.edu.au The hydrogen bond between the hydroxyl hydrogen and the nitrate oxygens (HO–O) shows a peak at 2.5 Å, with a coordination number of 1.83. newcastle.edu.au These findings highlight the significant role of the hydroxyl group in the hydrogen-bonding network.
The introduction of other ions, such as chloride, can significantly alter these interactions. For instance, in a mixture of this compound and ethanolammonium chloride, the NO–N and N–NO coordination numbers are lower than in pure EAN, while the NO–OH coordination number increases. rsc.org
Role of Extensive Hydrogen Bonding in Bulk and Interfacial Structures
The extensive three-dimensional hydrogen-bonding network is a defining feature of this compound, reminiscent of the structure of water. newcastle.edu.auarxiv.org This network, formed through the proton donor sites on the cation (both ammonium and hydroxyl groups) and the proton acceptor sites on the nitrate anion, is crucial in establishing the bulk liquid structure. newcastle.edu.aumdpi.com
The interplay of hydrogen bonding with electrostatic and solvophobic forces dictates the formation of the nanostructured domains. newcastle.edu.au At interfaces, such as the liquid-air interface, the hydrogen bonding network influences the orientation of the ions. ebi.ac.uk Studies have shown that at the surface, the –CH2– moieties are predominantly exposed, while the –NH3+ and –OH groups are buried slightly deeper, indicating a specific orientation driven by the balance of minimizing surface energy and maintaining the hydrogen-bonding network. ebi.ac.uk
The flexibility of this hydrogen bond network, characterized by rapid interchanges of bonding partners, contributes to the liquid nature of EAN at room temperature. arxiv.org The strength of these hydrogen bonds is considered moderate, allowing for a dynamic yet interconnected structure. arxiv.org
Influence of External Stimuli on Hydrogen Bonding Networks
The extensive hydrogen bond network in this compound (EtAN), facilitated by the hydroxyl (-OH) and ammonium (-NH3+) groups on the cation, is susceptible to modification by external stimuli such as temperature, pressure, and the introduction of other chemical species. acs.orgnih.gov This network is a primary determinant of the material's physical properties. The introduction of chemical agents, for instance, can lead to the reorganization of these hydrogen bonds. acs.org In systems where EtAN is a solvent, interactions with solutes can disrupt or reconfigure the existing cation-anion and cation-cation hydrogen bonds.
The dynamic nature of these hydrogen bonds is crucial for properties like self-healing in ionogels. acs.org Under external stimulation, such as heat, these non-covalent bonds can break and reform, allowing for the restoration of the material's original structure and mechanical properties. acs.org Studies on similar protic ionic liquids (PILs) reveal that cation-anion interactions are significantly enhanced by hydrogen bonding. nih.gov The addition of co-solvents like acetonitrile (B52724) to the related ethylammonium nitrate (EAN) has been shown to establish new hydrogen bond interactions, which in turn alters the liquid's nanostructure and bulk properties like viscosity. acs.orgrsc.org While acetonitrile cannot donate a hydrogen bond, it acts as an acceptor, interacting with the ammonium group of the cation. acs.org The hydroxyl group in EtAN provides an additional, strong hydrogen-bonding site, suggesting that its response to such stimuli would be even more complex, involving a competitive balance between cation-anion, cation-cation, and cation-solvent interactions.
Interfacial and Confined State Structural Analysis
The behavior of this compound at interfaces and under confinement is dictated by the interplay of hydrogen bonding, electrostatic forces, and solvophobic interactions. Its structure in these environments often deviates significantly from its bulk state.
Structure of this compound at Liquid-Air Interfaces
Unlike its close relative ethylammonium nitrate (EAN), which is known to be surface-active or amphiphilic, this compound does not exhibit significant amphiphilic character. figshare.com Investigations using a combination of X-ray reflectometry (XRR), vibrational sum frequency spectroscopy (VSFS), and neutral impact collision ion scattering spectroscopy (NICISS) have provided detailed insights into the nanostructure of the EtAN-air interface. ebi.ac.uk
The XRR data indicates a diffuse electron density profile at the interface, decaying more rapidly than what would be expected for a perfectly sharp, flat surface. ebi.ac.uk This suggests a degree of molecular aggregation or clustering at the surface. ebi.ac.uk This finding is supported by VSFS and NICISS results, which reveal specific molecular orientations. The EtAN surface is found to be predominantly covered by the methylene (B1212753) (-CH2-) groups of the cation. ebi.ac.uk The more polar, hydrogen-bonding moieties—the ammonium (-NH3+) and hydroxyl (-OH) groups—are oriented away from the air and are buried slightly deeper into the bulk liquid. ebi.ac.uk NICISS elemental profiling confirms this orientation, showing an enrichment of carbon relative to nitrogen and oxygen in the outermost surface layer. ebi.ac.uk
Table 1: Summary of Experimental Findings on the EtAN-Air Interface Structure
| Experimental Technique | Key Finding | Interpretation | Reference |
| X-Ray Reflectometry (XRR) | Diffuse electron density profile. | Suggests the formation of interfacial EtAN clusters rather than a simple monolayer. | ebi.ac.uk |
| Vibrational Sum Frequency Spectroscopy (VSFS) | Surface is predominantly covered by -CH2- moieties. | The -NH3+ and -OH groups are buried slightly deeper in the interface. | ebi.ac.uk |
| Neutral Impact Collision Ion Scattering Spectroscopy (NICISS) | Enrichment of carbon relative to nitrogen and oxygen in the outermost layer. | Confirms the surface cation orientation deduced from VSFS. | ebi.ac.uk |
Solvation Layer Formation and Adsorption on Solid Surfaces
At solid-liquid interfaces, such as on mica, this compound forms structured solvation layers. The specific ordering is influenced by a combination of electrostatic interactions with the charged surface and the intrinsic nanostructuring of the ionic liquid. rsc.org Amplitude-modulation atomic force microscopy (AM-AFM) studies comparing EtAN with EAN at a mica interface reveal that the near-surface structure is sensitive to the cation. rsc.org
For EtAN, the change in the AFM cantilever's oscillation amplitude and phase as it approaches the surface is less pronounced than for EAN. rsc.org This is attributed to EtAN's higher bulk viscosity, which tends to overdamp the cantilever's oscillation, masking some of the finer details of the interfacial layers compared to less viscous liquids like EAN. rsc.org Nevertheless, the data indicates the formation of a distinct near-surface nanostructure. In the related EAN system, multiple solvation layers consisting of alternating layers of cations and anions have been observed on smooth silica (B1680970) and mica surfaces, extending several nanometers from the surface. rsc.orgrsc.org It is proposed that the interaction with surface silanol (B1196071) groups on glass can lead to a preferential ordering of the nitrate anion. diva-portal.org Given its strong hydrogen-bonding capabilities via the -OH group, EtAN is expected to interact strongly with polar surfaces, forming distinct solvation layers, though their precise structure and extent may differ from those in EAN due to the altered intermolecular forces.
Table 2: Comparison of Interfacial Damping Effects on Mica
| Ionic Liquid | Cantilever Phase Decrease (degrees) | Cantilever Amplitude Decrease (nm) | Interpretation | Reference |
| Ethylammonium Nitrate (EAN) | ~12 | ~0.24 | Significant damping change at the interface. | rsc.org |
| This compound (EtAN) | ~6 | ~0.04 | Weaker observed damping change, attributed to higher bulk viscosity. | rsc.org |
Structural Reorganization under Confinement in Nanoporous Materials
When this compound is confined within nanoporous materials, such as silica gels, its physical properties and structural organization are significantly altered compared to the bulk liquid. acs.org The confinement modifies phase transitions and molecular mobility. acs.org Studies on the closely related EAN confined in porous glasses with pore sizes of 4 nm and 9.8 nm show that the diffusional behavior of the ionic liquid is affected by the geometry and tortuosity of the porous system. researchgate.net
The behavior of a confined ionic liquid is generally understood as a combination of a "surface contribution" from ions interacting directly with the pore walls and a "bulk-like contribution" from ions in the center of the pores. diva-portal.org Depending on the specific interactions, the mobility of ions can either increase or decrease upon confinement. diva-portal.org For alkylammonium nitrates confined in micrometer-sized layers, phase transformations not observed in the bulk have been reported. researchgate.net While specific studies detailing the structural reorganization of EtAN under nanoconfinement are limited, the principles derived from EAN and other PILs are applicable. The stronger and more extensive hydrogen-bonding network in EtAN, due to the additional hydroxyl group, is expected to lead to strong interactions with the surfaces of polar nanoporous materials like silica, likely resulting in a significant reorganization of the liquid's structure and a pronounced change in its phase behavior and ion dynamics within the pores. acs.orgrsc.org
Phase Transitions and Polymorphism in this compound Systems
This compound exhibits distinct phase behavior, influenced by temperature and its interaction with other components. It exists as a very long-lived metastable liquid at ambient temperatures, with a reported equilibrium melting point of 50°C. figshare.com
Investigation of Temperature-Induced Phase Transformations
Temperature is a critical parameter governing the phase state of EtAN and systems containing it. The transition from a solid crystalline or semi-crystalline state to a liquid state is a fundamental property. Beyond its own melting point, EtAN's phase behavior as a solvent is informative. For instance, in mixtures with gemini (B1671429) surfactants, temperature variations induce dramatic phase transitions. acs.org A system of 12-2-12 surfactant in EtAN transitions from a lamellar (Lα) liquid crystalline phase to an isotropic liquid (L1) phase at 73°C (at 75% surfactant concentration). acs.org This demonstrates that the organized supramolecular structures formed within EtAN are thermally sensitive.
The thermal stability of EtAN-based systems can be quite high, but phase transitions are an inherent feature. acs.org The specific transition temperatures and the nature of the phases formed depend on the concentration and chemical nature of the components mixed with the ionic liquid.
Table 3: Temperature-Induced Phase Transitions in this compound (EtAN) Systems
| System Composition | Observed Phase Transition | Transition Temperature (°C) | Reference |
| Pure this compound | Solid to Liquid (Melting) | 50 | figshare.com |
| 75% 12-2-12 Surfactant in EtAN | Lamellar (Lα) to Isotropic Liquid (L1) | 73 | acs.org |
| 80% 12-2-12 Surfactant in EtAN | Lamellar (Lα) to Isotropic Liquid (L1) | ~85 | acs.org |
Pressure Effects on Liquid and Solid Phases
The investigation into the effects of high pressure on the phase behavior of pure this compound (EOAN) is a field with limited specific data available in current scientific literature. While external conditions such as temperature and pressure are acknowledged as critical factors that can alter the structural and dynamic parameters of ionic liquids, detailed experimental or theoretical studies focusing on the pressure-temperature (P-T) phase diagram of EOAN are not extensively reported. rsc.org
For related protic ionic liquids, such as ethylammonium nitrate (EAN), high-pressure studies have revealed the existence of various crystal polymorphs and significant modifications to their mesoscopic structure. researchgate.netresearchgate.net In these related compounds, pressure has been shown to affect the organization arising from polar/apolar domain segregation. researchgate.net However, without direct studies on this compound, it is not possible to definitively state its specific high-pressure polymorphs or the precise pressure points at which phase transitions occur. General principles suggest that applying pressure would likely lead to more ordered phases and an increase in the melting point, but specific data for EOAN remains an area for future research.
Analysis of Critical Phase Separation Phenomena in Mixtures
This compound serves as a polar protic solvent that can support the self-assembly of amphiphilic solutes, leading to the formation of various lyotropic liquid crystalline phases. The resulting phase behavior is highly dependent on the nature of the amphiphile, its concentration, and the temperature of the system. This self-assembly is driven by the solvophobic effect of the ionic liquid, which, although less pronounced in EOAN compared to its counterpart ethylammonium nitrate (EAN), is sufficient to induce the formation of ordered supramolecular structures. researchgate.netacs.org
Mixtures with Gemini Surfactants
The phase behavior of gemini surfactants of the type 12-s-12 (where 's' represents the number of carbon atoms in the spacer chain) in this compound reveals a strong dependence on the spacer length. For instance, with a short spacer (s=2), the 12-2-12/EOAN system exhibits relatively simple phase behavior. At low surfactant concentrations (below 45 wt%), a rare two-phase system composed of a micellar phase (L₁) and the pure ionic liquid (L) coexists. acs.org As the concentration of the surfactant increases, this transitions into a single micellar phase (L₁) and subsequently into a lamellar liquid crystal phase (Lα) at high concentrations (around 70 wt%). acs.org A notable thermal transition for this system is the change from the Lα phase back to the L₁ phase at 73 °C for a sample with 75 wt% of the 12-2-12 surfactant. acs.org
Increasing the spacer length to s=3, 4, 5, 6, and 8 leads to the formation of normal hexagonal phases (H₁). acs.org For a very long spacer (s=10), the surfactant behaves more like a single-chain amphiphile, and the system is dominated by a two-phase L₁/L region, with a single L₁ phase forming only at very high surfactant concentrations. acs.org
Table 1: Phase Behavior of 12-s-12 Gemini Surfactants in this compound (EOAN)
| Surfactant | Spacer Length (s) | Concentration Range (wt%) | Observed Phases | Transition Temperature |
|---|---|---|---|---|
| 12-2-12 | 2 | < 45% | Two-phase (L₁/L) | - |
| 45% - ~70% | Micellar (L₁) | - | ||
| > 70% | Lamellar (Lα) | 73 °C (Lα → L₁) at 75% | ||
| 12-s-12 | 3, 4, 5, 6, 8 | Higher Concentrations | Normal Hexagonal (H₁) | - |
| 12-10-12 | 10 | Most Concentrations | Two-phase (L₁/L) | - |
| High Concentrations | Micellar (L₁) | - |
Data sourced from reference acs.org.
Mixtures with Cationic Surfactants
The self-assembly of the cationic surfactant cetyltrimethylammonium bromide (CTAB) has been investigated in this compound (EtAN). Partial phase diagrams constructed for CTAB concentrations of 50 wt% and 70 wt% across a temperature range of 25 °C to 75 °C show the formation of several lyotropic liquid crystal phases. These include normal micellar (L₁), hexagonal (H₁), and bicontinuous cubic (V₁) phases, with their appearance and stability being dependent on both surfactant concentration and temperature. rsc.org The thermal stability and the diversity of these phases were found to be greater in solvent compositions that contained an excess of the precursor amine (ethanolamine). rsc.org
Mixtures with Lipids
The phase behavior of lipids in this compound demonstrates the formation of inverse structures, which contrasts with the normal structures typically seen with surfactants like CTAB.
In mixtures with the lipid monoolein (B16389), this compound promotes the formation of inverse hexagonal (HII) and bicontinuous cubic phases. researcher.lifeaip.org In pure EtAN, monoolein forms an HII phase. rsc.org Studies on monoolein-EtAN systems have identified an inverse hexagonal phase at low temperatures for a 20 wt% EtAN mixture, which transitions into an Ia3d bicontinuous cubic phase at temperatures above 40 °C. aip.org
When mixed with the lipid phytantriol, this compound induces the formation of micellar phases when neat. rsc.org In phytantriol-EtAN/water mixtures, the system can exhibit coexisting inverse hexagonal (HII) and Pn3m cubic phases, with the stable phase being dependent on the water content and temperature. rsc.org
Table 2: Lyotropic Liquid Crystalline Phases in this compound (EtAN) Mixtures with Lipids
| Lipid | Lipid Concentration | Solvent | Temperature | Observed Phase(s) |
|---|---|---|---|---|
| Monoolein | - | Pure EtAN | - | Inverse Hexagonal (HII) |
| Monoolein | 80 wt% | 20 wt% EtAN | < 40 °C | Inverse Hexagonal (HII) |
| Monoolein | 80 wt% | 20 wt% EtAN | > 40 °C | Bicontinuous Cubic (Ia3d) |
| Phytantriol | - | Pure EtAN | - | Micellar |
| Phytantriol | 5 wt% | EtAN/Water Mixtures | Varies | Coexisting Pn3m Cubic and HII |
Physicochemical Interactions and Solution Behavior of Ethanolammonium Nitrate
Solvation Thermodynamics and Microscopic Mechanisms
The solvation of different species in EtAN is a complex process governed by a variety of intermolecular forces, including electrostatic interactions, hydrogen bonding, and solvophobic effects. The terminal hydroxyl group on the ethanolammonium cation plays a crucial role in these interactions, often leading to different solvation environments compared to other PILs like EAN. nsf.govuniud.it
The solvation of metal cations in EtAN is of fundamental interest for applications such as batteries and metal extraction. The terminal hydroxyl group of the EtAN cation can participate in the solvation shell of metal ions, a feature absent in EAN. nsf.gov
Lithium (Li⁺): Neutron diffraction studies have been employed to compare the solvation of lithium ions in EAN and EtAN. rsc.org In EAN, LiNO₃ is incorporated within the polar domains of the ionic liquid's sponge-like nanostructure. rsc.org The addition of Li⁺ to EAN leads to a frustration in the packing of the ethyl chains in the apolar domains, resulting in a less defined nanostructure. rsc.org In contrast, the hydroxyl group in EtAN disrupts the formation of a well-defined solvophobic nanostructure, leading to a more weakly clustered morphology in its pure state. rsc.org However, the presence of Li⁺ in EtAN causes the expulsion of the –OH group from the polar domains, which in turn induces a transformation from a clustered morphology to an amphiphilic sponge-like structure, similar to that observed in EAN. nsf.govrsc.org
Lanthanum (La³⁺) and Lutetium (Lu³⁺): First-principles molecular dynamics simulations have shed light on the coordination of lanthanide ions in EtAN (referred to as HOEAN in the study) and EAN. uniroma1.itresearchgate.net In EAN, the coordination of La³⁺ and Lu³⁺ is primarily by nitrate (B79036) anions. uniroma1.itresearchgate.net In EtAN, however, the solvation of the central metal ion can also involve the ethanolammonium cation itself, via the oxygen atom on its side chain. uniroma1.itresearchgate.net This is a notable difference from EAN and is driven by the formation of hydrogen bonds between the nitrate molecules coordinating the central ion and the hydroxyl groups on the EtAN cation. uniroma1.it
For both La³⁺ and Lu³⁺ in EtAN, the coordination numbers in terms of oxygen atoms are found to be 10 and 8, respectively. uniroma1.itresearchgate.net This trend is consistent with the lanthanide contraction, where the ionic radius decreases across the series. uniroma1.itresearchgate.net
Cerium (Ce³⁺): While detailed studies on the solvation of cerium in EtAN are not as readily available, research on Ce(NO₃)₃ in EAN shows that the Ce(III) ion's first solvation shell is formed by nitrate ions in an icosahedral structure, with an equilibrium between monodentate and bidentate coordination. researchgate.netmdpi.com Given the observed behavior of other lanthanides, it is plausible that the hydroxyl group of EtAN would also play a role in the solvation of Ce³⁺.
Table 1: Coordination of Lanthanide Ions in Ethanolammonium Nitrate (EtAN)
| Metal Cation | Coordination Number (Oxygen Atoms) | Key Solvating Species |
|---|---|---|
| Lanthanum (La³⁺) | 10 | Nitrate anions, Ethanolammonium cation (via -OH) |
| Lutetium (Lu³⁺) | 8 | Nitrate anions, Ethanolammonium cation (via -OH) |
The solvation of amphiphiles and macromolecules in EtAN is influenced by the ionic liquid's unique nanostructure and hydrogen bonding capabilities. The presence of the hydroxyl group in EtAN, which disrupts the formation of extended apolar domains, leads to different self-assembly behaviors compared to EAN. uniud.it
Studies on the lyotropic liquid crystal phase behavior of monoolein (B16389) in various protic ionic liquids, including EtAN and EAN, have shown that the cation structure plays a significant role. Protic ionic liquids with the ethanolammonium cation tend to favor the formation of inverse hexagonal and bicontinuous cubic phases for monoolein. In contrast, those with the ethylammonium (B1618946) cation lead to lamellar and bicontinuous cubic phases. This highlights the influence of the cation's hydroxyl group on the self-assembly of amphiphiles.
The aggregation behavior of long-chain ionic liquid surfactants, such as 1-alkyl-3-methylimidazolium chloride and N-alkyl-N,N-dimethylethanolammonium chloride, has been investigated in EtAN. The extra hydroxyl group in EtAN is expected to give it a stronger ability to form a hydrogen-bonded network and result in worse hydrocarbon solubility compared to EAN.
Regarding macromolecules, studies on the conformation of poly(ethylene oxide) (PEO) in EAN have shown that EAN is a poorer solvent for PEO than water, close to a θ solvent. acs.org The solubility of carbohydrates like cyclodextrins in EAN is comparable to that in water, and the aggregation behavior of γ-cyclodextrin in EAN is different from that in water. acs.org While specific studies on macromolecule solvation in EtAN are less common in the provided search results, the different nanostructure and hydrogen bonding environment of EtAN suggest that the solvation dynamics of macromolecules would also differ from those in EAN.
Unlike EAN, which exhibits a bicontinuous sponge-like nanostructure due to the segregation of the polar and apolar domains, pure EtAN has a more weakly-clustered nanostructure. nsf.govuniud.itrsc.org This is a direct consequence of the terminal hydroxyl group on the ethanolammonium cation, which interferes with the solvophobic association between the cation alkyl chains. nsf.govuniud.it This difference in nanostructure has a profound impact on how EtAN solvates various species.
The less-defined nanostructure of EtAN means it does not behave as a distinct amphiphile in the same way EAN does. Current time information in Mexico City, MX.researchgate.netpublish.csiro.au This affects its surface properties and its ability to solvate both polar and apolar solutes. The clustered morphology of EtAN can be significantly altered by the presence of solutes, as seen with the addition of Li⁺, which induces a more organized, sponge-like structure. nsf.govrsc.org This demonstrates a dynamic interplay between the solute and the solvent nanostructure, where the solvation process itself can reorganize the ionic liquid on a nanoscale.
Amphiphile and Macromolecule Solvation Dynamics
Binary and Ternary Mixture Dynamics
The behavior of EtAN in mixtures with other solvents and salts is crucial for its application in various chemical processes. These interactions can modify the nanostructure and physicochemical properties of the resulting solution.
Water: EtAN is miscible with water in all proportions. Current time information in Mexico City, MX.researchgate.netpublish.csiro.au Surface tension measurements of EtAN-water mixtures show very little change with composition, indicating that EtAN is not significantly surface-active in aqueous solutions, unlike EAN. Current time information in Mexico City, MX.researchgate.netpublish.csiro.au This is attributed to the hydroxyl group of the EtAN cation, which increases its hydrophilicity and reduces the driving force for surface adsorption. Current time information in Mexico City, MX.researchgate.netpublish.csiro.au
Methanol (B129727): While detailed studies on EtAN-methanol mixtures are not as prevalent as for EAN-methanol mixtures, the interactions are expected to be governed by hydrogen bonding. In EAN-methanol mixtures, the addition of methanol disrupts the ionic network of the PIL. mdpi.comacs.org Given the hydrogen bonding capabilities of both EtAN and methanol, similar interactions leading to a modification of the solution's nanostructure are anticipated.
Acetonitrile (B52724): Acetonitrile is an aprotic solvent that can interact with PILs, leading to interesting structural and dynamic properties. In binary mixtures of EAN and acetonitrile, strong structural inhomogeneities and the formation of large ion clusters have been observed, particularly at low EAN concentrations. nsf.govrsc.org193.205.145researchgate.netresearchgate.net These effects are driven by the interplay of electrostatic interactions and the disruption of the PIL's nanostructure. Similar complex behaviors would be expected in EtAN-acetonitrile mixtures, with the hydroxyl group of EtAN likely playing a significant role in the specific interactions.
Ethylene (B1197577) Glycol: There is limited specific information in the provided search results regarding the interactions of EtAN with ethylene glycol. However, studies on EAN-ethylene glycol mixtures have shown that the nitrate anions preferentially interact with the hydroxyl groups of ethylene glycol. A complex network of interactions governs the structure and dynamics of such mixtures. 193.205.145aip.org
The addition of inorganic salts to EtAN can significantly alter its nanostructure and physicochemical properties.
Chlorides: The effect of dissolved chloride on the nanostructure of EtAN has been studied using neutron diffraction with empirical potential structure refinement. nsf.govrsc.orgrsc.org The addition of 15 mol% ethanolammonium chloride (EtACl) to EtAN overwhelms the native weakly-clustered nanostructure of the PIL. nsf.govrsc.orgrsc.org Strong electrostatic interactions between the chloride anion and the ethanolammonium cation lead to significant changes in the local ion packing. nsf.govrsc.orgrsc.org The ethanolammonium cation binds tightly to the chloride anion in a monodentate fashion, either through its alcohol or ammonium (B1175870) charge center, or in a bidentate arrangement by adopting a gauche or eclipsed conformation. nsf.govrsc.orgrsc.org
These strong interactions with chloride also affect the interactions between the ethanolammonium cation and the nitrate anion. The coordination number of nitrate around the cation's ammonium group is significantly lower in the mixture compared to pure EtAN. rsc.org Conversely, the interaction between the cation's hydroxyl group and the nitrate anion becomes more pronounced in the presence of chloride. rsc.org
Table 2: Impact of 15 mol% Ethanolammonium Chloride on EtAN Nanostructure
| Parameter | Pure EtAN | EtAN with 15 mol% EtACl | Change |
|---|---|---|---|
| Cation-Anion (Nitrate) Coordination | |||
| N–NO Coordination Number | ~3.46 | 2.38 | ~31% decrease |
| NO–N Coordination Number | ~3.46 | 2.80 | ~19% decrease |
| Cation-Anion (Nitrate) Interaction Distance | |||
| OH···NO Separation | 3.70 Å | 3.36 Å | Shorter separation |
| Cation-Cation Interaction | |||
| OH–OH Coordination Number | 0.97 | 0.40 | Decrease |
Data adapted from neutron diffraction studies. rsc.org N represents the nitrogen of the ammonium group, and NO represents the nitrogen of the nitrate group. OH is the oxygen of the hydroxyl group.
Nitrates: The addition of nitrate salts to protic ionic liquids like EAN has been shown to influence their physicochemical properties, including density, viscosity, and conductivity. researchgate.netmdpi.comresearchgate.netulpgc.es The metal cations from the dissolved salt tend to reside in the polar domains of the ionic liquid, where they coordinate with the nitrate anions. mdpi.commdpi.comresearchgate.net In EAN, lithium cations typically exhibit a tetrahedral coordination with four nitrate anions, while divalent and trivalent cations like Ca²⁺, Mg²⁺, and Al³⁺ often prefer an octahedral coordination with six nitrate anions. mdpi.com While specific studies on the impact of various nitrate salts on the nanostructure of EtAN are less detailed in the available search results, similar principles of cation solvation within the polar regions and coordination by nitrate anions are expected to apply. The presence of the hydroxyl group on the EtAN cation would likely introduce additional complexity to these interactions.
Concentration-Dependent Hydrogen Bonding in Mixtures
The hydrogen bonding network of this compound is sensitive to the presence of other chemical species, which can disrupt or modify the existing cation-anion, cation-cation, and anion-anion interactions. The terminal hydroxyl group on the ethanolammonium cation gives it a distinct character compared to other alkylammonium PILs. In its pure state, this hydroxyl group disrupts the solvophobic interactions between the cation alkyl chains, leading to a weakly-clustered nanostructure. iolitec.de The hydrogen bond network is considered denser than in many other protic ionic liquids because the alcohol moiety provides an additional hydrogen bond donor and acceptor site. acs.org
When mixed with other ions, the hydrogen bonding landscape is significantly altered. In mixtures of EtAN with ethanolammonium chloride (EtACl), strong electrostatic interactions between the ethanolammonium cation and the chloride anion lead to marked changes in the liquid's structure. iolitec.de The ethanolammonium cation can bind tightly to the chloride anion in two principal ways:
Monodentate fashion: Binding occurs via either the ammonium (-NH₃⁺) charge center or the alcohol (-OH) group. iolitec.de
Bidentate fashion: The cation adopts a specific conformation (gauche or eclipsed) to allow both the ammonium and alcohol groups to interact with the same chloride anion simultaneously. iolitec.de There is evidence suggesting a weak preference for this bidentate binding. iolitec.de
This strong interaction with chloride ions markedly changes the original nitrate-cation interactions. Molecular dynamics simulations show that the coordination number of nitrate anions around the cation's ammonium group is significantly lower in the chloride mixture compared to pure EtAN. iolitec.de Conversely, the interaction between the cation's hydroxyl group and the nitrate anion becomes more pronounced in the presence of chloride. iolitec.de
While specific molecular dynamics studies on EtAN-water mixtures are not as prevalent as for EAN, the behavior of similar PIL-water systems provides a general framework. In aqueous mixtures of ethylammonium nitrate, increasing water concentration weakens the cation-anion hydrogen bonds as water molecules solvate the ions, forming new cation-water and anion-water hydrogen bonds. acs.orgacs.org This process generally leads to faster translational and rotational motion of all species. acs.org Given EtAN's denser hydrogen bond network, the introduction of water would similarly be expected to involve a competitive rearrangement of these interactions.
Ion Transport and Diffusion Mechanisms
The transport properties of this compound, such as ion diffusion and proton exchange, are fundamentally governed by its unique molecular structure and the extensive hydrogen-bonding network it forms. The dual functionality of the ethanolammonium cation, possessing both an ammonium and a hydroxyl group, offers multiple pathways for these dynamic processes.
Self-Diffusion Coefficients of Cations and Anions
The self-diffusion coefficient (D) is a measure of the translational mobility of an ion through a liquid and is commonly measured using Pulsed-Field Gradient Nuclear Magnetic Resonance (PFG-NMR). rsc.org For many protic ionic liquids, the diffusion of the cation and anion are decoupled, often with the smaller anion diffusing faster than the larger cation. diva-portal.org
For the closely related compound, ethylammonium nitrate, the self-diffusion coefficient of the ethylammonium cation in the bulk liquid at 293 K has been measured as 3.0 x 10⁻¹¹ m²/s. diva-portal.org The nitrate anion in EAN diffuses approximately 1.7 times faster than the cation, indicating that the ions are not tightly paired in their diffusive motions. diva-portal.org
However, specific experimental data for the self-diffusion coefficients of the ethanolammonium cation and nitrate anion in pure this compound were not available in the searched literature.
| Ion | Compound | Self-Diffusion Coefficient (D) at 293 K (m²/s) | Source |
|---|---|---|---|
| Ethanolammonium Cation | This compound | Data not available in searched literature | N/A |
| Nitrate Anion | This compound | Data not available in searched literature | N/A |
Proton Exchange Dynamics in Protic Environments
Proton transport in protic ionic liquids is a critical property, particularly for applications like fuel cell membranes. rsc.org This transport can occur through two primary mechanisms:
Vehicular Mechanism: A proton is transported as part of a larger diffusing ion, such as the ethanolammonium cation itself. This process is limited by the diffusion rate of the ion.
Grotthuss-like Mechanism: A proton is relayed through the hydrogen bond network via the breaking and forming of covalent and hydrogen bonds, allowing for much faster transport without the need for large-scale ion migration. arxiv.org
The ethanolammonium cation has two distinct proton-donating sites: the three protons on the ammonium group (-NH₃⁺) and the single proton on the hydroxyl group (-OH). This differentiates it from EAN, which only has the ammonium protons. The ability of the cation to engage in hydrogen bonding through both of these groups suggests that proton exchange dynamics in EtAN could be more complex. iolitec.de The dense and extensive hydrogen bond network in EtAN, which is a prerequisite for efficient Grotthuss-type transport, could facilitate such exchange mechanisms. acs.orgarxiv.org The interaction of the cation with other species, such as the bidentate binding to chloride, underscores the dynamic nature of the protons at both the ammonium and alcohol sites. iolitec.de
Enhanced Diffusion in Confined Geometries and External Fields
The behavior of ionic liquids can change dramatically under spatial confinement. For the analogous compound ethylammonium nitrate (EAN), it has been experimentally demonstrated that the diffusion of its ions is accelerated by a factor of approximately 1.9 to 2 when confined in thin layers (a few micrometers thick) between polar glass plates, as compared to its diffusion in the bulk liquid. rsc.orgrsc.org This phenomenon suggests the formation of a new phase or structural arrangement within the confinement that possesses higher ion mobility. rsc.org
Furthermore, the dynamics of confined EAN are sensitive to strong external magnetic fields. When a sample of EAN confined between glass plates is exposed to a 9.4 T magnetic field, the initially enhanced diffusion coefficient of the cation gradually decreases over time, approaching the value observed in the bulk liquid. acs.orgresearchgate.net This effect is reversible, with the diffusion coefficient returning to its accelerated state after the sample is removed from the magnetic field. acs.org This behavior is attributed to reversible, field-induced phase transformations in the confined liquid, where the proton exchange rate of the -NH₃⁺ groups plays a crucial role. acs.org
While these effects are well-documented for EAN, similar investigations into the diffusion of this compound in confined geometries or under the influence of external magnetic fields have not been reported in the searched scientific literature. Such studies would be valuable to understand how the presence of the hydroxyl group and the denser hydrogen bond network in EtAN influence these phenomena.
Advanced Spectroscopic and Diffraction Characterization Techniques for Ethanolammonium Nitrate Research
X-ray Diffraction and Scattering Studies
X-ray scattering and diffraction methods are powerful for characterizing the liquid structure of materials like ethanolammonium nitrate (B79036). These techniques rely on the interaction of X-rays with the electron clouds of atoms, providing detailed information about atomic and molecular arrangements.
Wide-Angle X-ray Scattering (WAXS) is employed to investigate the short-range order and local structure in liquids. It provides information about the average distances between neighboring atoms and molecules. In studies of protic ionic liquids, WAXS is often used in conjunction with Small-Angle X-ray Scattering (SAXS) to obtain a comprehensive picture of the structure across different length scales. bohrium.comscispace.com For ethanolammonium nitrate and similar protic ionic liquids, WAXS patterns help in identifying the characteristic distances related to the closest approach of ions and the correlations arising from hydrogen bonding and electrostatic interactions. bohrium.com Research has shown that the addition of solutes like primary n-alcohols or hexane (B92381) can alter the nanostructure of these liquids, and WAXS is instrumental in tracking these changes in the local ionic packing. bohrium.com
Small-Angle X-ray Scattering (SAXS) is a key technique for probing larger-scale structures, typically in the range of 1 to 300 nanometers, making it ideal for studying the nanostructure of ionic liquids. diamond.ac.uk SAXS studies have been crucial in understanding the aggregation behavior and formation of lyotropic liquid crystal phases in solutions containing this compound. acs.orgresearchdata.edu.au For instance, the aggregation of gemini (B1671429) surfactants in this compound has been investigated using SAXS, revealing the formation of micelles and other phases. acs.org Furthermore, SAXS experiments have been used to explore the effect of solutes on the nanostructure of protic ionic liquids, including this compound. bohrium.com These studies have demonstrated that while some protic ionic liquids like ethylammonium (B1618946) nitrate exhibit clear nanostructuring with polar and non-polar domains, this compound tends to show a more weakly-clustered structure. bohrium.comrsc.org SAXS is also a valuable tool for studying the size, shape, and aggregation of biomolecules like proteins dissolved in ionic liquid-water mixtures. researchgate.netrcsb.org
Large-Angle X-ray Scattering (LAXS) provides detailed information about the correlations between ions in a liquid, extending beyond the nearest neighbors. Studies on the closely related protic ionic liquid, ethylammonium nitrate (EAN), offer significant insights into the application of LAXS for this class of materials. researchgate.netresearchgate.net LAXS experiments on EAN, combined with molecular dynamics simulations, have revealed distinct peaks in the radial distribution function, indicating long-range ordering in the liquid state. researchgate.netresearcher.life These peaks are assigned to specific atom-atom correlations, such as the N–H···O hydrogen bonds between the cation and anion (at ~3.0 Å) and C–H···O interactions (at ~3.4 Å). researchgate.net The data from LAXS are fundamental for validating and refining force fields used in molecular simulations, leading to a more accurate atomistic picture of the liquid's structure. researchgate.netacs.org
X-ray Reflectivity (XRR) is a surface-sensitive technique used to probe the structure of liquid-air or liquid-solid interfaces with high resolution. Research on the this compound (EtAN)–air interface using XRR has shown that the interface is not sharp but rather diffuse and structured. rsc.orgresearchgate.net Modeling of XRR data suggests the formation of interfacial clusters of EtAN. rsc.org The scattering length density (SLD) profile derived from XRR measurements indicates an interface that decays more rapidly than a perfectly smooth surface, pointing to a rough or structured boundary layer. rsc.orgresearchgate.net This technique has revealed that, unlike ethylammonium nitrate (EAN) which shows distinct layering at the interface, EtAN exhibits a more diffuse interface without significant near-surface layering, a finding consistent with its lack of extensive bulk nanostructure. researchgate.net
| Technique | Sample System | Key Findings | Reference |
| X-ray Reflectivity (XRR) | This compound (EtAN)–air interface | The interface is diffuse and structured, suggesting the presence of interfacial EtAN clusters. | rsc.org |
| X-ray Reflectivity (XRR) | This compound (EtAN)–air interface | XRR data decays faster than for a sharp surface, indicating a rough or structured interface. No significant near-surface layering was observed, unlike in EAN. | researchgate.net |
| X-ray Reflectivity (XRR) | Ethylammonium nitrate (EAN)–air interface | The interface is structured with alternating nonpolar and charged layers extending 31 Å into the bulk. | nih.gov |
Large-Angle X-ray Scattering (LAXS) for Ion-Ion Correlations
Neutron Scattering and Diffraction Methodologies
Neutron scattering techniques are highly complementary to X-ray methods. Neutrons scatter from atomic nuclei, making them particularly sensitive to the positions of light elements like hydrogen. Through isotopic substitution (e.g., replacing hydrogen with deuterium), specific parts of a molecule can be "highlighted" to provide unambiguous structural details. rsc.orgmdpi.com
Neutron diffraction is a premier technique for determining the bulk structure of liquids at the atomic level. researchgate.net Studies on this compound using neutron diffraction, often coupled with Empirical Potential Structure Refinement (EPSR) modeling, have provided profound insights into its three-dimensional arrangement. rsc.orgnewcastle.edu.aursc.org These investigations have revealed that the presence of the terminal hydroxyl (–OH) group on the ethanolammonium cation significantly disrupts the solvophobic association between the alkyl chains. rsc.orgrsc.org As a result, instead of forming an extended, bicontinuous network like that seen in ethylammonium nitrate, this compound exhibits a more weakly-clustered structure composed of small ion aggregates. researchgate.netrsc.org The addition of solutes, such as chloride ions, has been shown to markedly alter this nanostructure by inducing strong, localized electrostatic interactions that can overwhelm the native clustering. rsc.orgrsc.org
| Technique | Key Findings for this compound (EtAN) | Comparison with Ethylammonium Nitrate (EAN) | Reference(s) |
| Neutron Diffraction with EPSR | The –OH group interferes with solvophobic association, leading to the formation of small ion clusters rather than an extended network. | EAN exhibits a long-range, bicontinuous nanostructure due to solvophobic segregation of its ethyl chains. | rsc.orgrsc.org |
| Neutron Diffraction with EPSR | EtAN possesses a weakly-clustered nanostructure. | EAN has an amphiphilic, sponge-like bulk morphology. | rsc.org |
| Neutron Diffraction with EPSR | The addition of chloride ions overwhelms the weak clustering in EtAN due to strong, specific chloride-cation interactions (monodentate or bidentate). | In EAN, chloride modifies but does not disrupt the bicontinuous nanostructure. | rsc.orgrsc.org |
Empirical Potential Structure Refinement (EPSR) Modeling
Empirical Potential Structure Refinement (EPSR) is a powerful computational method used to model the three-dimensional structure of disordered materials, such as ionic liquids, by fitting a 3D model to diffraction data (neutron or X-ray). For this compound, EPSR modeling based on neutron diffraction data has been crucial in elucidating its bulk liquid structure.
Research findings indicate that the nanostructure of EtAN is fundamentally different from that of its close analogue, ethylammonium nitrate (EAN). ebi.ac.ukrsc.org While EAN exhibits a long-range, sponge-like nanostructure driven by the solvophobic association of its ethyl chains, the presence of the terminal hydroxyl (-OH) group on the ethanolammonium cation disrupts this phenomenon. ebi.ac.ukrsc.orgresearchgate.net This interference with the association between cation alkyl chains results in a more weakly-clustered nanostructure for EtAN, characterized by small clusters of ions rather than an extended network. ebi.ac.ukrsc.orgresearchgate.net
EPSR studies have also shed light on the specific ion-ion interactions. The modeling suggests that the nitrate anion associates with both the ammonium (B1175870) (-NH₃⁺) and the terminal hydroxyl (-OH) groups of the ethanolammonium cation, both of which are capable of donating hydrogen bonds. Further investigations involving the addition of chloride ions to EtAN revealed that the weakly-clustered nanostructure is significantly altered by strong chloride-cation interactions. rsc.org The ethanolammonium cation binds strongly to chloride, either through its ammonium center, its alcohol group, or via both in a bidentate arrangement. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the dynamic environment of ions in liquids. While detailed, specific NMR studies on this compound are less prevalent in the literature, extensive research on the closely related protic ionic liquid ethylammonium nitrate (EAN) provides a robust framework for understanding the capabilities of various NMR techniques. The principles and methodologies are directly applicable to EtAN, with expected variations arising from the structural and chemical differences imparted by the cation's hydroxyl group.
¹H NMR spectroscopy is highly sensitive to the local chemical environment of protons, making it ideal for studying the dynamics of the cation. In protic ionic liquids like EAN and EtAN, ¹H NMR can distinguish between the different proton-containing groups on the cation (e.g., -NH₃⁺, -CH₂-, -CH₂OH, and -OH).
Studies on EAN demonstrate that ¹H NMR line-shape analysis, chemical shifts, and relaxation measurements can reveal the local mobility of the cation. nih.gov For instance, the transverse relaxation rate (1/T₂) of the –NH₃⁺ protons is particularly sensitive to exchange processes. rsc.org In confined EAN, the T₂ relaxation of these protons was found to be significantly faster than in the bulk, indicating a change in the proton exchange dynamics. arxiv.org Furthermore, temperature-dependent ¹H NMR chemical shifts have been used to analyze the weakening of the hydrogen-bonding network in confined EAN. diva-portal.org These approaches can be similarly applied to EtAN to probe how its additional hydrogen-bonding site (-OH) influences cation dynamics and proton exchange mechanisms.
To directly probe the nitrate anion, which lacks protons, NMR spectroscopy of less common isotopes like ¹⁵N and ¹⁷O is employed. diva-portal.org Due to the low natural abundance of these isotopes, isotopic enrichment is often required for such studies. diva-portal.orgresearchgate.net
Research on isotopically enriched EAN has shown that ¹⁵N and ¹⁷O NMR are powerful probes of the anion's state and dynamics. diva-portal.orgrsc.org ¹⁵N NMR spectra of EAN confined between glass plates revealed a preferential orientation of the principal axes of the nitrate anions, indicating the formation of an ordered, liquid-crystal-like phase where the cations remain disordered. diva-portal.orgresearchgate.netrsc.org ¹⁷O NMR of the nitrate anion provides a broad, featureless spectrum whose linewidth changes correlate with the cation's diffusivity and the transverse magnetic relaxation of the cation's –NH₃⁺ groups, linking the dynamics of the anion and cation. rsc.org These techniques offer a direct way to investigate the nitrate anion's orientation, local mobility, and interaction with the ethanolammonium cation's dual hydrogen-bond donor sites (-NH₃⁺ and -OH).
NMR diffusometry, often using the Pulsed-Field Gradient (PFG) technique, measures the self-diffusion coefficients of ions, providing direct insight into translational motion. nih.gov NMR relaxometry measures spin-lattice (T₁) and spin-spin (T₂) relaxation times, which are related to rotational and local dynamics. rsc.orgrsc.org
In bulk EAN, ¹H and ¹⁵N PFG-NMR studies have shown that the nitrate anion diffuses approximately 1.7 times faster than the larger ethylammonium cation, indicating that the ions are not tightly associated. arxiv.org The presence of solid surfaces or confinement can significantly alter these diffusion coefficients. nih.govresearchgate.net Fast Field Cycling (FFC) NMR relaxometry is a particularly powerful technique that measures relaxation rates over a wide range of frequencies, providing detailed information on rotational correlation times and diffusion coefficients. osti.govdntb.gov.uamdpi.com
These methods are crucial for characterizing the fundamental transport properties of EtAN, determining how the cation's hydroxyl group affects ion pairing, translational and rotational diffusion, and how these properties change with temperature or confinement.
| Ion | Technique | D (m²/s) | Source |
|---|---|---|---|
| Ethylammonium (EA⁺) Cation | ¹H PFG-NMR | 3.0 x 10⁻¹¹ | arxiv.org |
| Nitrate (NO₃⁻) Anion | ¹⁵N PFG-NMR | ~5.1 x 10⁻¹¹ (1.7x faster than cation) | arxiv.org |
Nitrogen-15 (15N) and Oxygen-17 (17O) NMR for Anion and Cationic Core Dynamics
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FTIR, are highly sensitive to the vibrational modes of molecules. These modes are directly influenced by the strength and nature of intermolecular interactions, making the technique ideal for studying the complex hydrogen-bonding network in this compound.
Fourier Transform Infrared (FTIR) spectroscopy is a principal method for investigating molecular structure and interactions in ionic liquids. By analyzing the position, shape, and intensity of vibrational bands, one can gain insight into the hydrogen-bonding environment. The technique is particularly sensitive to changes in the secondary structure of proteins dissolved in ionic liquids. nih.gov
Studies using FTIR have explored the effect of EtAN on the stability of proteins in aqueous solutions. nih.gov The Amide I band of the protein spectrum (1600–1700 cm⁻¹), which is sensitive to the protein's secondary structure, can be monitored to observe structural changes induced by the ionic liquid. researchgate.net For example, research on α-amylase in aqueous EAN solutions showed a major loss of alpha-helix structures and a gain in beta structures at higher EAN concentrations, indicating significant changes to the protein's native conformation. nih.gov Similar studies with EtAN help to build structure-property relationships for its use in biocatalysis and protein stabilization. nih.gov
Raman Spectroscopy for Vibrational Modes and Structural Changes
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, providing insights into molecular structure, interactions, and environmental changes. ornl.gov In the study of this compound (EtAN), Raman spectroscopy elucidates the intricate network of hydrogen bonds and the conformational state of the ions. The technique relies on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational frequencies of the molecule. acs.org
Research on protic ionic liquids (PILs) with nitrate anions, such as EtAN, utilizes Raman spectroscopy to probe the interactions between the cation and anion. researchgate.net The vibrational modes of the ethanolammonium cation and the nitrate anion are sensitive to their local environment. For instance, the stretching modes of the N-H, O-H, C-H, C-C, C-O, and C-N bonds in the ethanolammonium cation, as well as the vibrational modes of the nitrate anion, can be distinctly identified. The nitrate (NO₃⁻) ion typically shows an intense symmetric stretching (ν₁) vibration around 1044-1052 cm⁻¹. spectroscopyonline.com Changes in the position and width of these Raman bands can indicate structural changes, such as the strengthening or weakening of hydrogen bonds, phase transitions, or changes in ionic association.
Detailed analysis of the Raman spectra allows for the assignment of specific vibrational modes, as shown in the table below, which compiles typical vibrational frequencies for the functional groups present in this compound.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | References |
| N–O Symmetric Stretch (ν₁) | NO₃⁻ | ~1050 | spectroscopyonline.com |
| N–O In-plane Bend (ν₄) | NO₃⁻ | ~715 | spectroscopyonline.com |
| N–OH Symmetric Stretch (ν₅) | NH₃OH⁺ (analogue) | ~1007 | ornl.gov |
| C-H Aromatic Stretch | Benzene (B151609) (reference) | ~3061 | spectroscopyonline.com |
| C-H Aliphatic Stretch | Ethyl group | ~2933 | spectroscopyonline.com |
| NH₄⁺ Symmetric Stretch | NH₄⁺ | ~3137 | spectroscopyonline.com |
| C-O Stretch | Carboxylic Acid Dimer | 1210-1320 | acs.org |
| O-H Bend | H₂O | ~1643 | ornl.gov |
This table presents a generalized summary of vibrational modes for the functional groups found in or related to this compound, based on data from various nitrate-containing compounds and analogues.
Vibrational Sum Frequency Spectroscopy (VSFS) for Surface Structures
Vibrational Sum Frequency Spectroscopy (VSFS) is a surface-specific technique that provides detailed information about the molecular structure and orientation at interfaces. It is particularly valuable for studying the air-liquid interface of ionic liquids like this compound (EtAN). rsc.orgresearchgate.net VSFS studies on EtAN have revealed that the surface is predominantly covered by the –CH₂– moieties of the ethanolammonium cation. rsc.orgresearchgate.netnewcastle.edu.au The more polar groups, specifically the ammonium (–NH₃⁺) and hydroxyl (–OH) groups, are found to be buried slightly deeper into the bulk liquid. rsc.orgresearchgate.netnewcastle.edu.au
Advanced X-ray Absorption Spectroscopy
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of matter. wikipedia.org It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.orgwikipedia.org
X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides information about the electronic structure, oxidation state, and coordination environment of a specific element. wikipedia.orglibretexts.org The technique involves tuning the X-ray energy around the absorption edge of a core electron of the element of interest. libretexts.org The features in the XANES spectrum, such as pre-edge peaks and the shape of the absorption edge, are sensitive to the local chemistry. wikipedia.org
For this compound, Nitrogen K-edge XANES is particularly informative. nih.gov It can probe the electronic environment of the nitrogen atoms in both the ammonium cation (–NH₃⁺) and the nitrate anion (NO₃⁻). Different nitrogen-containing functional groups exhibit distinct spectral features. nih.gov For example, ammonium salts typically show a peak around 400.8 eV. nasa.gov By analyzing the precise energy and intensity of these features, XANES can be used to characterize the electronic transitions from the nitrogen 1s core level to unoccupied molecular orbitals, offering insights into the bonding within the ions. nih.govnasa.gov Studies on related systems, such as cerium nitrate dissolved in ethylammonium nitrate, have successfully used XANES to identify the coordination complexes formed by the metal ions in the ionic liquid. researchgate.net
Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillatory structure observed in the X-ray absorption coefficient at energies well above an absorption edge. wikipedia.orgmpg.de Analysis of the EXAFS region provides quantitative information about the local atomic environment around the absorbing atom, including coordination numbers, interatomic distances, and the identity of neighboring atoms. wikipedia.orgmpg.de
In the context of this compound, EXAFS can be used to determine the short-range order and coordination within the liquid. For example, by tuning to the K-edge of a specific atom, one can determine the average number and distance of its nearest neighbors. Studies on metal salts dissolved in the related ionic liquid ethylammonium nitrate (EAN) demonstrate the power of this technique. researchgate.netnih.gov An EXAFS investigation of ZnCl₂ in EAN revealed that the Zn²⁺ ion's first coordination shell consists of two chloride ions and two oxygen atoms from the nitrate anion, providing precise structural details of the solvated species. researchgate.net Similarly, a combined molecular dynamics and EXAFS study of Ce(NO₃)₃ in EAN identified an icosahedral coordination structure of nitrate ions around the Ce³⁺ ion. nih.gov These examples highlight how EXAFS can unravel the detailed local coordination environments and ion-ion interactions within this compound.
| Study System | Technique | Findings | References |
| Ce(NO₃)₃ in EAN | EXAFS/MD | Ce³⁺ first solvation shell is formed by nitrate ions in an icosahedral structure. | nih.gov |
| ZnCl₂ in EAN | EXAFS | Zn²⁺ first coordination shell contains two Cl⁻ ions and two oxygen atoms from the NO₃⁻ anion. | researchgate.net |
| Cr(VI)/Cr(III) standards | EXAFS | Determined Cr-O bond lengths for Cr(VI) at ~1.68 Å and Cr(III) at ~1.98 Å. | nih.gov |
| Ti₃AlC₂ MAX phase | EXAFS | Determined Ti-C (2.220 Å) and Ti-Al (2.160 Å) bond lengths. | aps.org |
This table summarizes findings from EXAFS studies on related systems, illustrating the type of structural information obtainable for this compound.
X-ray Absorption Near Edge Structure (XANES) for Electronic Structure
Scanning Probe Microscopy for Interfacial Phenomena
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to investigate surface topography and near-surface forces at the nanoscale. rsc.orgrsc.org For ionic liquids like this compound (EtAN), AFM is instrumental in visualizing and characterizing the layered structure of ions at solid-liquid interfaces, often referred to as solvation layers. researchgate.netacs.orgillinois.edu
When an AFM tip approaches a solid surface (such as mica) submerged in EtAN, it experiences oscillatory forces as it penetrates successive layers of ions. rsc.orgscispace.com These force-versus-distance curves show distinct steps, with each step corresponding to the displacement of a single solvation layer. scispace.com For EtAN at a mica surface, these layers are separated by approximately 0.5 nm, a distance consistent with the molecular dimensions of an EtAN ion pair. rsc.orgresearchgate.net
Comparative studies have shown that EtAN forms fewer distinct solvation layers at the mica interface than its analogue, ethylammonium nitrate (EAN). rsc.orgresearchgate.netscispace.com This is attributed to the presence of the hydroxyl (–OH) group on the ethanolammonium cation, which reduces the cation's amphiphilicity and disrupts the solvophobic forces that drive extensive layering. rsc.orgresearchgate.net Imaging studies have revealed that EAN self-assembles at the mica surface into a worm-like morphology. rsc.org Advanced techniques like force-clamp spectroscopy AFM have been used on EAN to directly measure the real-time dynamics of the rupture and reformation of individual solvation layers, providing insight into the energy landscape governing their self-assembly. nih.govaps.org
| Ionic Liquid | Substrate | Key Findings | References |
| This compound (EtAN) | Mica | Forms solvation layers ~0.5 nm apart; fewer layers observed compared to EAN. | rsc.orgresearchgate.net |
| Ethylammonium nitrate (EAN) | Mica | Exhibits worm-like self-assembled structures at the surface; rupture of layers involves two interactions. | rsc.orgnih.govaps.org |
| Ethylammonium nitrate (EAN) | Mica | At 14°C, at least seven layers are observed, decreasing as temperature increases. | scispace.com |
| General Ionic Liquids (ILs) | HOPG/Mica | Direct observation of inhomogeneous layered structures at the IL-solid interface. | rsc.org |
Neutral Impact Collision Ion Scattering Spectroscopy (NICISS) for Elemental Surface Composition
Neutral Impact Collision Ion Scattering Spectroscopy (NICISS) is a highly surface-sensitive analytical technique used to determine the elemental composition and concentration depth profiles of the near-surface region of materials. rsc.orgwikipedia.org This method is particularly valuable for investigating the interfacial structure of ionic liquids like this compound (EtAN). rsc.orgebi.ac.uk
The technique involves bombarding the sample surface with a pulsed beam of noble gas ions, typically Helium (He+), with kinetic energies in the range of 1-5 keV. rsc.orgwikipedia.org Upon approaching the surface, these ions are neutralized. The neutralized projectiles then penetrate the sample and can be backscattered by the atoms within the material. The energy of a backscattered particle is dependent on the mass of the target atom it collided with, allowing for elemental identification. By measuring the time-of-flight of the backscattered neutral particles to a detector, an energy spectrum is generated. This spectrum provides a quantitative depth profile of the elements present in the top few nanometers of the surface with a resolution of a few angstroms. rsc.orgwikipedia.org
In the context of this compound research, NICISS has been employed to elucidate the elemental arrangement at the liquid-air interface. rsc.orgebi.ac.ukrsc.org Studies combining NICISS with other surface-sensitive techniques like X-ray reflectometry (XRR) and vibrational sum frequency spectroscopy (VSFS) have provided a detailed picture of the surface structure of EtAN. rsc.orgebi.ac.uk
Research findings from NICISS analysis of the this compound surface have revealed specific elemental distributions. The elemental profiles show an enrichment of carbon in the outermost surface layer, coupled with a corresponding depletion of nitrogen and oxygen. rsc.orgebi.ac.ukrsc.org This observation is consistent with a model of the EtAN surface where the ethanolammonium cation is oriented with its methylene (B1212753) (–CH2–) groups directed towards the air interface, while the more polar hydroxyl (–OH) and ammonium (–NH3+) functional groups are buried slightly deeper into the bulk liquid. rsc.orgebi.ac.uk This surface arrangement has been linked to the formation of EtAN clusters or aggregates at the interface. rsc.orgebi.ac.uk
A comparative study of different protic ionic liquids, including ethylammonium nitrate (EAN), propylammonium nitrate (PAN), and this compound (EtAN), utilized NICISS to highlight differences in their surface structures. The results indicated an enrichment of the cation's alkyl chains at the surface for both PAN and EtAN when compared to EAN. rsc.org Specifically for EtAN, this was accompanied by a depletion of the nitrate anion from the very outermost layer. rsc.org
The data derived from NICISS experiments provide critical insights into the surface composition of this compound, corroborating findings from other spectroscopic methods and contributing to a comprehensive understanding of its interfacial properties.
Interactive Data Table: Elemental Distribution at the this compound-Air Interface as Determined by NICISS
| Element | Relative Concentration in Outermost Surface Layer | Inferred Molecular Group at Surface |
| Carbon (C) | Enriched rsc.orgebi.ac.ukrsc.org | Methylene (-CH2-) groups of the cation |
| Nitrogen (N) | Depleted rsc.orgebi.ac.ukrsc.org | Ammonium (-NH3+) group and Nitrate (NO3-) anion |
| Oxygen (O) | Depleted rsc.orgebi.ac.uk | Hydroxyl (-OH) group and Nitrate (NO3-) anion |
Theoretical and Computational Investigations of Ethanolammonium Nitrate
Molecular Dynamics (MD) Simulations
MD simulations model the movement of atoms and molecules over time, governed by a set of classical equations of motion and a force field that describes the interatomic and intermolecular interactions. For EAN, MD simulations have been crucial in understanding its unique properties as a protic ionic liquid.
Simulation of Bulk and Interfacial Structures
MD simulations have revealed that EAN, unlike its close relative ethylammonium (B1618946) nitrate (B79036), does not exhibit a well-defined nanostructure with distinct polar and apolar domains. aip.org The presence of the hydroxyl group in the ethanolammonium cation is thought to result in a "weaker" and less aggregated structure. aip.org Simulations have also been employed to study the behavior of EAN at interfaces, such as when confined between graphene walls or in the presence of an external electric field. aip.orgrsc.org For instance, under an electric field, the nitrate anions in EAN form a barrier, but this does not lead to the static bilayer formation observed in ethylammonium nitrate. aip.org
Studies on mixtures of EAN with other substances, such as water or salts, have also benefited from MD simulations. These simulations show that the addition of water can significantly alter the hydrogen-bonding network and lead to the formation of heterogeneous domains. acs.orgacs.org When mixed with salts like lanthanum(III) nitrate, MD simulations, in conjunction with experimental techniques, have detailed how the solvation shell of the metal cation changes with increasing EAN concentration, transitioning from a 10-fold coordination in pure methanol (B129727) to a 12-coordinated icosahedral complex in pure EAN. nih.gov
Calculation of Transport Coefficients and Dynamics
Transport coefficients, such as diffusion coefficients, viscosity, and conductivity, are critical for many applications of ionic liquids. MD simulations provide a means to calculate these properties from the microscopic trajectories of the constituent ions. numberanalytics.com The Green-Kubo formalism and Einstein relations are two common theoretical frameworks used to derive transport coefficients from simulation data. numberanalytics.comgithub.comaip.org
Simulations of EAN have been used to investigate the self-diffusion coefficients of the cation and anion, revealing how these are affected by factors like water concentration. acs.org The dynamics of hydrogen bonding, including their formation and breaking, are also a key area of study, as they strongly influence the transport properties. acs.org For example, simulations have shown that increasing water concentration weakens the cation-anion, cation-water, anion-water, and water-water hydrogen bonds in EAN-water mixtures. acs.org
Investigation of Solvation Shells and Ion Speciation
The arrangement of ions and solvent molecules around a central ion, known as the solvation shell, is fundamental to understanding the chemical behavior in ionic liquids. MD simulations allow for the detailed characterization of these solvation structures through radial distribution functions (RDFs) and coordination numbers.
In studies of EAN containing metal salts, MD simulations have been instrumental in determining the composition and geometry of the metal ion's first solvation shell. nih.govuniroma1.it For instance, in EAN solutions of lanthanum(III) and lutetium(III) nitrates, ab initio MD simulations showed that the primary coordinating species are the nitrate anions. uniroma1.it The simulations revealed that the La³⁺ ion is coordinated by five nitrate anions, while the smaller Lu³⁺ ion is coordinated by six. uniroma1.it The structure of the solvation shell is also influenced by the presence of co-solvents. In EAN/methanol mixtures, the La³⁺ solvation shell progressively loses methanol molecules to accommodate more nitrate anions as the EAN concentration increases. nih.gov
Development and Validation of Force Fields
The accuracy of classical MD simulations is heavily dependent on the quality of the force field used. neutron-sciences.orgwikipedia.org A force field is a set of parameters and equations that describe the potential energy of the system as a function of the atomic coordinates. wikipedia.org Developing a reliable force field for a novel system like an ionic liquid is a complex process that often involves fitting parameters to high-level quantum mechanical calculations or experimental data. neutron-sciences.orgstackexchange.com
For EAN, researchers have developed and validated force fields to accurately reproduce its structural and dynamic properties. jst.go.jpmdpi.com This process can involve comparing simulation results with experimental data from techniques like X-ray scattering. jst.go.jp Coarse-grained models, which group multiple atoms into single interaction sites, have also been developed for EAN to enable simulations of larger systems over longer timescales. mdpi.com These coarse-grained models are parameterized to reproduce the structural features of the all-atom model. mdpi.com
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the nature of chemical bonds, reaction mechanisms, and spectroscopic properties.
Electronic Structure and Bonding Analysis
DFT calculations have been employed to understand the intermolecular interactions and electronic properties of EAN. researchgate.netaip.orgnih.govrsc.org These studies have provided insights into the hydrogen-bonding network within the ionic liquid. researchgate.net For example, DFT calculations on EAN clusters have shown the existence of a three-dimensional hydrogen-bond network. researchgate.net
Furthermore, DFT has been used to investigate the interaction of EAN with other molecules, such as sulfur dioxide, to predict its potential for gas capture applications. rsc.org By calculating binding energies and analyzing charge transfer, DFT can help in the rational design of ionic liquids for specific tasks. rsc.org DFT calculations have also been crucial in understanding the gas-phase behavior of EAN, showing that at elevated temperatures, decomposition into nitric acid and ethylamine (B1201723) becomes more favorable than the evaporation of intact ion pairs. nih.gov
Data Tables
Table 1: Simulated Properties of Ethanolammonium Nitrate (EAN) and Related Systems
| Property | System | Method | Finding | Reference |
| Bulk Structure | Pure EAN | MD Simulation | Does not exhibit a well-defined nanostructure compared to ethylammonium nitrate due to the hydroxyl group. | aip.org |
| Interfacial Structure | EAN between graphene walls | MD Simulation | Anion barrier formation under an electric field without static bilayer formation. | aip.org |
| Solvation Shell | La³⁺ in EAN | Ab Initio MD | La³⁺ is penta-coordinated with 5 nitrate anions. | uniroma1.it |
| Solvation Shell | Lu³⁺ in EAN | Ab Initio MD | Lu³⁺ is coordinated with 6 nitrate anions. | uniroma1.it |
| Solvation Shell | La³⁺ in EAN/Methanol | MD Simulation & XAS | Coordination changes from 10-fold in pure methanol to 12-fold in pure EAN. | nih.gov |
| Hydrogen Bonding | EAN-Water Mixtures | MD Simulation | Increasing water concentration weakens all hydrogen bonds. | acs.org |
| Gas Phase Behavior | Pure EAN | DFT Calculation | Decomposition to nitric acid and ethylamine is favored over ion pair evaporation above 419 K. | nih.gov |
Proton Transfer Potential Energy Surfaces
This compound is a protic ionic liquid (PIL), formed by the transfer of a proton from a Brønsted acid (nitric acid) to a Brønsted base (ethanolamine). aip.org The nature of this proton transfer is not static; a dynamic equilibrium exists between the ions and their neutral parent molecules. The facility of this proton exchange is dictated by the potential energy surface (PES) of the proton transfer reaction.
Computational studies, particularly those using Density Functional Theory (DFT), have been employed to investigate these energy surfaces. For analogous protic ionic liquids like ethylammonium nitrate, DFT calculations have shown that the energy barrier for proton transfer is remarkably low, on the order of ~1.5 kJ/mol. mdpi.com This value is significantly below the available thermal energy (k_B T) at ambient temperatures, suggesting that the proton can move almost freely between the ammonium (B1175870) cation and the corresponding amine. mdpi.com This low barrier facilitates a Grotthuss-like proton conduction mechanism, where protons can hop between ionic and neutral species, contributing to the material's ionic conductivity. mdpi.com
Modeling the PES for these reactions is complex. Quantum chemical optimizations have shown that an isolated ion pair of an alkylammonium cation and a nitrate anion is often not stable in the gas phase, highlighting the importance of considering the neutral parent molecules in any realistic model. aip.org Advanced simulation techniques are required to capture the dynamic nature of bond-making and bond-breaking. Methods like reactive force fields (e.g., ReaxFF) and empirical valence bond theory are designed to handle such reactive events by dynamically altering the potential energy surface, providing a more accurate depiction of proton transfer dynamics in the condensed phase. acs.org The development of specialized programs like Protex, which can simulate proton transfers in polarizable molecular dynamics simulations, further underscores the computational effort needed to accurately model these systems. acs.org
Interaction Energies with Solutes and Surfaces
The way this compound interacts with dissolved species (solutes) and at interfaces determines its efficacy as a solvent and its behavior in various applications.
Interaction with Solutes
Ab initio molecular dynamics simulations have provided detailed insights into the solvation of metal ions within EAN. A study on the solvation of Lanthanum (La³⁺) and Lutetium (Lu³⁺) ions in a derivative, 2-ethanolammonium nitrate (HOEAN), revealed that the coordination environment is dominated by the nitrate anions. uniroma1.itacs.org The simulations showed that the La³⁺ ion is coordinated by five nitrate anions, resulting in ten La-O contacts, while the smaller Lu³⁺ ion is coordinated by eight oxygen atoms from the nitrate anions. uniroma1.it This detailed structural information is crucial for understanding ion transport and reactivity in EAN-based electrolytes.
| System | Average Ln³⁺-O Distance (Å) | Average Ln³⁺-N Distance (Å) | Ln³⁺-O Coordination Number | Nitrate Coordination Number |
|---|---|---|---|---|
| La³⁺@HOEAN | 2.55 | 2.93 | 10 | 5 |
| Lu³⁺@HOEAN | 2.41 | 2.89 | 8 | ~5-6 |
Interaction with Surfaces
The structure of EAN at solid-liquid interfaces has been investigated both experimentally and computationally. Direct force measurements using a Surface Forces Balance (SFB) on the analogous ethylammonium nitrate between mica surfaces reveal complex interaction profiles. rsc.org At short separation distances (< 5 nm), the force between the surfaces is oscillatory, indicating the formation of distinct solvent layers. rsc.orgnih.gov Beyond this region, a long-range, monotonically decaying force is observed, a phenomenon termed 'anomalous underscreening' that is not fully captured by classical theories. rsc.org The layering effect, which can extend for several nanometers from the surface, is influenced by the surface charge and the specific molecular structure of the ionic liquid. nih.gov Surface tensiometry studies show that the ethanolammonium cation is less amphiphilic and has a weaker tendency to accumulate at the air-liquid interface compared to the ethylammonium cation, a difference attributed to the hydroxyl group's influence on electrostatic and hydrogen-bonding interactions. researchgate.net
Advanced Statistical Mechanics Approaches
To bridge the gap between molecular interactions and bulk thermodynamic properties, advanced statistical mechanics models are employed. otago.ac.nzuu.nloup.comjussieu.fr These theories provide a framework for predicting phase behavior and other macroscopic characteristics from first principles.
Continuum Solvent Models for Macroscopic Properties
Continuum solvent models are a computationally efficient way to approximate the effect of a solvent environment on a solute without explicitly simulating individual solvent molecules. Models like the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com These methods are useful for calculating solvation free energies and understanding how the solvent environment alters interaction energies between ions. mdpi.com
A more advanced approach, COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents), combines quantum chemical calculations with statistical thermodynamics to predict thermodynamic properties of liquid mixtures. diva-portal.org COSMO-RS can be used to screen ionic liquids for specific applications by predicting properties like gas solubility (e.g., for CO₂ capture) and phase equilibria, demonstrating its utility in materials design.
Statistical Associating Fluid Theory (SAFT) for Phase Equilibria
The Statistical Associating Fluid Theory (SAFT) is a powerful molecular-based equation of state designed to accurately describe the thermodynamic properties and phase equilibria of complex and associating fluids, such as those involving hydrogen bonding. wikipedia.orgmolecularsystemsengineering.org SAFT models molecules as chains of spherical segments and explicitly accounts for intermolecular forces, including chain connectivity and strong associative interactions like hydrogen bonds, using perturbation theory. wikipedia.orgresearchgate.net
Various versions of SAFT have been developed to improve its accuracy and expand its applicability. molecularsystemsengineering.org For instance, the SAFT-VR Mie equation of state uses a more flexible Mie potential (a generalized Lennard-Jones form) to describe segment-segment interactions, leading to a much-improved representation of vapor-liquid equilibria and second-derivative properties like heat capacities, especially near the critical region. nih.gov Other variants, such as the Perturbed-Chain Polar SAFT (PCP-SAFT), have been successfully applied to model the interfacial properties and liquid-liquid equilibria of mixtures containing polar compounds, which is relevant for EAN solutions. acs.org The robust theoretical foundation of SAFT makes it a standard approach for predicting the phase behavior of complex mixtures containing ionic liquids. wikipedia.org
Multiscale Modeling and Coarse-Graining
While quantum mechanics can describe interactions with high fidelity, it is limited to small systems. Conversely, classical atomistic simulations can handle larger systems but are still computationally demanding for reaching the long timescales relevant to many physical processes in viscous ionic liquids. arxiv.orgrsc.org Multiscale modeling addresses this by systematically linking different levels of theory. arxiv.org
A key component of this strategy is coarse-graining (CG), where groups of atoms are represented as single interaction sites or "beads". rsc.orgnih.gov This reduction in the number of degrees of freedom allows for simulations of much larger systems over longer time scales (nanoseconds to microseconds). arxiv.org The force field for the CG model is parameterized to reproduce certain properties of the underlying, more detailed atomistic model or experimental data. nih.gov A common method is force-matching, where the forces on the CG beads are made to match the mapped forces from a reference atomistic simulation. nih.gov
This approach has been successfully applied to various ionic liquids. nih.gov Coarse-grained models have been specifically developed for ethylammonium nitrate, enabling the study of large-scale phenomena that would be inaccessible with fully atomistic simulations. rsc.orggoogle.com Such models are crucial for investigating nanostructuring, phase transitions, and the dynamics of EAN in complex environments. arxiv.orgscispace.com
Applications of Ethanolammonium Nitrate in Advanced Chemical Systems Research
Electrochemical Systems and Electrolyte Design
EAN's favorable electrochemical characteristics have positioned it as a key component in the design of novel electrolytes for various electrochemical systems. mdpi.com Its intrinsic conductivity means it does not require the addition of a supporting electrolyte, a distinct advantage over traditional organic solvents. wiley.com
Ethanolammonium nitrate (B79036) is explored as a promising electrolyte for energy storage devices like supercapacitors and batteries, where safety, performance, and environmental considerations are paramount. mdpi.comresearchgate.net Ionic liquids (ILs) are considered superior "green" solvents for such applications due to their non-flammability, low volatility, high ionic conductivity, and wide electrochemical potential windows. researchgate.netnih.gov
In the realm of supercapacitors, EAN has been shown to significantly enhance performance. For instance, molybdenum trioxide (α-MoO₃) nanowire electrodes used in an EAN electrolyte exhibited a high specific capacitance of 288 F/g. researchgate.net This performance is eight times higher than what was achieved with the same electrodes in a water-based electrolyte. researchgate.net The supercapacitor with the EAN electrolyte also demonstrated a high energy density of 46.32 Wh/kg at a power density of 20.3 kW/kg and maintained 96% of its capacitance after 3000 cycles. researchgate.net The superior performance is attributed to EAN's relatively low viscosity, high electrical conductivity (20 mS/cm² at 25°C), and large working voltage window. researchgate.net
In battery research, ILs like EAN are investigated as safer alternatives to conventional flammable and volatile organic solvents used in lithium-ion batteries. researchgate.netrsc.org While neat ionic liquid electrolytes can face challenges like lower ionic conductivity at room temperature and high viscosity, their non-flammability and low volatility significantly enhance battery safety. rsc.org Research into quaternary ammonium-based ILs, a category that includes EAN, is ongoing for their application in next-generation batteries and supercapacitors. nih.gov
Table 1: Electrochemical Performance of α-MoO₃ Nanowire Supercapacitor in Different Electrolytes
| Electrolyte | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (kW/kg) | Capacitance Retention (after 3000 cycles) |
|---|---|---|---|---|
| Ethanolammonium Nitrate (EAN) | 288 | 46.32 | 20.3 | 96% |
| Aqueous Electrolyte | ~36 | - | - | - |
Data sourced from research on orthorhombic molybdenum trioxide (α-MoO₃) nanowires as electrodes for electrochemical supercapacitors. researchgate.net
This compound serves as a valuable medium for the electrodeposition of various materials, including polymers and metal oxides. rsc.orgresearchgate.netrsc.org Its properties as an electrolyte facilitate controlled deposition and can influence the morphology and composition of the resulting films. rsc.org
One notable application is in the electrodeposition of polyaniline. rsc.org A study comparing different electrolyte media found that using EAN as the protic ionic liquid resulted in a thick and porous deposition of polyaniline from an anilinium nitrate precursor. rsc.org This was a significant improvement over the thin films obtained using an aprotic ionic liquid. rsc.org
EAN has also been successfully used in the controlled electrodeposition of cobalt oxides for water oxidation electrocatalysis. rsc.org In these processes, amorphous thin films of cobalt oxides with controlled nanostructures were prepared from EAN. rsc.org The electrochemical behavior of Co²⁺ in EAN was studied, showing that its electrodeposition occurs at -0.95 V vs. Fc⁰/⁺. rsc.org The presence of water was found to significantly affect the voltammetric behavior and the subsequent deposition process, allowing for the formation of cobalt oxides with different morphologies and compositions. rsc.org These resulting films exhibited catalytic activity for water oxidation. rsc.org
The properties of this compound as an electrolyte can be tuned and potentially optimized by the addition of metal salts. mdpi.comconicet.gov.ar This is of particular interest for developing new, energy-efficient, and environmentally friendly batteries. researchgate.net The addition of inorganic nitrate salts to EAN influences its physical properties and its electrochemical potential window (EPW). mdpi.com
Research has been conducted on mixtures of EAN with various nitrate salts, including lithium nitrate (LiNO₃), calcium nitrate (Ca(NO₃)₂), magnesium nitrate (Mg(NO₃)₂), and aluminum nitrate (Al(NO₃)₃). mdpi.comresearchgate.net The effect of the salt addition is primarily associated with the characteristics of the metal cation. mdpi.com
Key findings from these studies include:
Property Modification : The addition of metal salts alters physical properties such as electrical conductivity, density, and viscosity. mdpi.com Generally, LiNO₃ has the least influence, followed by the divalent and trivalent salts. mdpi.com The metal cations are incorporated into the polar nanodomains of the ionic liquid, where they compete with the ethanolammonium cations to coordinate with the nitrate anions. mdpi.com
Structural Impact : Molecular dynamics simulations of lithium nitrate in EAN show that the fundamental structure of the ionic liquid is largely retained. acs.org Lithium cations are solvated within the polar nanodomains, coordinating with the nitrate anions in a pseudo-lattice structure. acs.org
Electrochemical Window (EPW) : The addition of metal salts affects the EPW of EAN. A general order of EPW can be established, though exceptions occur depending on measurement conditions and mixture properties. mdpi.com
Liquid Range : The addition of metal salts also modifies the liquid range of EAN, which is crucial for practical applications. The solid-liquid transitions and degradation temperatures are altered depending on the specific salt and its concentration. researchgate.net
Table 2: Investigated Metal Salt Additives in this compound
| Metal Salt | Cation | Key Area of Investigation | Reference |
|---|---|---|---|
| Lithium Nitrate (LiNO₃) | Monovalent (Li⁺) | Physical properties, EPW, structural analysis | acs.orgmdpi.com |
| Calcium Nitrate (Ca(NO₃)₂) | Divalent (Ca²⁺) | Physical properties, EPW, liquid range | mdpi.comresearchgate.net |
| Magnesium Nitrate (Mg(NO₃)₂) | Divalent (Mg²⁺) | Physical properties, EPW, liquid range | mdpi.comresearchgate.net |
| Aluminum Nitrate (Al(NO₃)₃) | Trivalent (Al³⁺) | Physical properties, EPW, liquid range, potential for Al-ion batteries | mdpi.comresearchgate.netmdpi.comresearchgate.net |
This table summarizes various metal salts studied in conjunction with EAN to modify its properties for electrochemical applications.
Use in Electrodeposition Processes and Advanced Electrochemistry
Separation and Extraction Processes
The unique solvent properties of this compound make it a candidate for advanced separation and extraction technologies, offering alternatives to conventional volatile organic compounds.
This compound has demonstrated significant potential in the liquid-liquid extraction of metal ions. nih.govresearchgate.net Its use as the polar phase in a solvent extraction system can lead to enhanced extraction efficiency compared to traditional molecular polar solvents. nih.gov
A key study explored the extraction of transition metal nitrates from EAN using tri-n-butyl phosphate (B84403) (TBP) as the extractant. nih.govresearchgate.net The findings revealed that the extraction of metals like cobalt(II) and iron(III) was considerably stronger from EAN than from a range of other polar solvents. nih.gov This enhanced extraction is because EAN provides a nitrate-rich environment, facilitating the formation of extractable metal-nitrate complexes. nih.gov In the EAN phase, the dominant species were identified as [Co(NO₃)₄]²⁻ and [Fe(NO₃)₄]⁻. nih.govresearchgate.net
The efficiency of this extraction process is sensitive to the presence of other coordinating species. The addition of water or lithium chloride to the EAN phase was found to reduce the extraction efficiency, as the metal cations coordinate more strongly with water molecules and chloride ions than with nitrate ions. nih.govresearchgate.net This research highlights the potential of using hydrophilic ionic liquids like EAN to create novel and more efficient systems for separating and purifying metals. nih.gov The mechanism of extraction in ionic liquids can differ from conventional systems, sometimes shifting from cation-exchange to solvation or ion-pair type mechanisms. tandfonline.comtandfonline.com
Ionic liquids are extensively investigated for use in gas separation membranes due to their negligible vapor pressure, high thermal stability, and high gas solubility. nih.gov These membranes, often called ionic liquid membranes (ILMs), are promising for industrial applications such as carbon capture, natural gas purification, and hydrogen recovery. nih.govmdpi.com ILMs can be categorized into three main types: supported ionic liquid membranes (SILMs), ionic liquid polymeric membranes (ILPMs), and ionic liquid mixed-matrix membranes (ILMMMs). encyclopedia.pub
While there is a vast body of research on ILMs, specific studies focusing exclusively on this compound for these applications are less common. However, the fundamental properties of EAN as a protic ionic liquid suggest its potential in this area. mdpi.com The separation process in these membranes relies on a solution-diffusion mechanism, where the driving force is a pressure gradient across a membrane that has selective permeability to one component of a gas mixture. mdpi.com The incorporation of an ionic liquid into a membrane can increase its selectivity and permeability for specific gases like CO₂. encyclopedia.pub
For example, gas-permeable hydrophobic membranes are used to recover ammonia (B1221849) by shifting the ammonium-ammonia equilibrium in an alkaline solution, allowing ammonia gas to pass through the membrane due to a concentration gradient. d-nb.info Given EAN's composition and properties as a protic ionic liquid, it could theoretically be explored in similar membrane contactor systems or as a component in SILMs for the separation of specific gases. The tunability of ionic liquids by altering cation-anion pairs allows for the design of task-specific liquids for targeted separations. nih.gov
Chromatographic Separations and Stationary Phases
This compound has been explored as a specialized stationary phase in gas-liquid chromatography (GLC) and as a component in mobile phases for liquid chromatography (LC). Its utility stems from its polar nature and its capacity for multiple types of solute interactions.
In gas chromatography, EAN behaves as a polar stationary phase. Early studies by Poole and co-workers identified its potential, noting its usable temperature range of approximately 40–120 °C. acs.orgscispace.com The phase exhibits strong retention for compounds with large dipole moments or hydrogen-bonding functional groups, such as alcohols and monofunctional benzene (B151609) derivatives. acs.org However, due to its high cohesive energy, it shows negligible retention for non-polar analytes like n-hydrocarbons. acs.org While these early investigations highlighted the unique selectivity of EAN, they also pointed out limitations such as lower thermal stability and column efficiencies compared to more conventional stationary phases. acs.orgresearchgate.net
In liquid chromatography, particularly reversed-phase LC (RPLC), EAN has been used as a mobile phase modifier. scispace.comakjournals.com When mixed with water, it can act as a replacement for traditional organic solvents like methanol (B129727) or acetonitrile (B52724). nih.gov The solvent strength of EAN in these systems has been found to be comparable to that of tetrahydrofuran. scispace.comakjournals.com This application is particularly effective for separating hydrogen-bond acid compounds. akjournals.com Furthermore, EAN has been used in liquid-liquid partition chromatography where it is coated on a solid support like silica (B1680970) gel. researchgate.net
Table 1: Properties of this compound (EAN) as a Chromatographic Phase
| Chromatographic Mode | Role of EAN | Key Characteristics | Applicable Analytes | Limitations |
|---|---|---|---|---|
| Gas-Liquid Chromatography (GLC) | Stationary Phase | Polar; Usable temperature range ~40-120°C | Polar compounds, alcohols, benzene derivatives | Low thermal stability; Poor efficiency; No retention of n-alkanes acs.orgscispace.com |
| Reversed-Phase Liquid Chromatography (RPLC) | Mobile Phase Modifier | Solvent strength similar to tetrahydrofuran | Hydrogen-bond acids, polar compounds scispace.comakjournals.com | Higher viscosity and back pressure compared to standard organic modifiers scispace.com |
| Liquid-Liquid Chromatography | Stationary Phase (coated on support) | Polar liquid phase | Suitable for separations based on liquid-liquid partitioning researchgate.net | Requires a support material (e.g., silica gel) |
Green Chemistry and Sustainable Synthesis Media
The principles of green chemistry—reducing waste, using less hazardous chemicals, and designing energy-efficient processes—are central to modern chemical synthesis. This compound is considered a "green solvent" due to its low volatility, low toxicity, and potential for recyclability. hiyka.comresearchgate.net
Catalytic Reaction Media for Organic Transformations
EAN has proven to be an effective medium and promoter for various organic reactions, often leading to higher yields and shorter reaction times compared to conventional organic solvents. hiyka.comresearchgate.net A notable application is in the Knoevenagel condensation. capes.gov.brrsc.orgresearchgate.nettandfonline.com Studies have shown that the condensation of aromatic aldehydes with active methylene (B1212753) compounds like 3-methyl-1-phenylpyrazolin-5-(4H)-one or Meldrum's acid proceeds efficiently in EAN at room temperature without the need for an external catalyst. rsc.orgtandfonline.com These reactions afford high yields (ranging from 70% to over 90%) and the ionic liquid can often be recovered and reused, demonstrating a key advantage for sustainable processes. rsc.orgtandfonline.com The role of EAN is believed to be dual, acting as both a solvent and a promoter of the reaction. tandfonline.com Beyond condensations, EAN has also been investigated as a medium for other transformations, including Michael additions and nitration reactions. researchgate.net
Table 2: Performance of this compound (EAN) in Knoevenagel Condensations
| Reactants | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-oxo-(4H)-1-benzopyran-3-carbaldehydes and 3-methyl-1-phenylpyrazolin-5-(4H)-one | Room Temperature | 78–92 | capes.gov.brrsc.org |
| Aromatic aldehydes and 3-methyl-1-phenylpyrazolin-5-(4H)-one | Room Temperature | 70–75 | capes.gov.brrsc.org |
| Aromatic aldehydes and Meldrum's acid | Room Temperature | High | tandfonline.com |
Solvent for Biomass Processing and Biorefining
The conversion of lignocellulosic biomass into biofuels and valuable chemicals is a cornerstone of the bioeconomy. A significant challenge in this process is the recalcitrant nature of biomass, which requires effective pretreatment to break down its structure. Protic ionic liquids like EAN have emerged as promising solvents for this purpose. google.com
EAN can dissolve significant components of biomass, including cellulose (B213188) and lignin (B12514952). mdpi.comresearchgate.net This dissolution capability facilitates the fractionation of biomass into its constituent polymers. For instance, research has demonstrated the use of EAN for the extraction of essential oils from Cinnamomum cassia bark. nih.gov In this process, EAN dissolves the biomass, allowing for the separation of coumarin-rich essential oil. nih.gov Following the extraction, a cellulose-rich material and lignin can be regenerated from the ionic liquid solution. nih.gov This fractionation allows for the valorization of multiple biomass components from a single process stream. The efficiency of biomass dissolution can sometimes be enhanced by using EAN in combination with aprotic ionic liquids. nih.gov
Design of Environmentally Benign Chemical Processes
The use of EAN aligns with the goal of designing inherently safer and more environmentally friendly chemical processes. Its negligible vapor pressure significantly reduces air pollution and worker exposure risks associated with volatile organic compounds (VOCs). hiyka.com The development of catalyst-free reactions in recyclable EAN, such as the Knoevenagel condensation, exemplifies a greener process design by simplifying reaction setups and minimizing waste. tandfonline.com
A compelling example of an integrated, environmentally benign process is the use of EAN in biomass processing. After extracting essential oils from cassia bark, the residual lignocellulosic material, which contains UV-blocking chromophores from lignin, can be used to create biodegradable, UV-light-resistant composite films with chitosan. nih.gov This approach transforms a residual biomass stream into a value-added material suitable for applications like packaging for light-sensitive products, showcasing a circular and sustainable process design. nih.gov
Advanced Materials Science and Engineering
Precursors for Nanomaterial Synthesis
This compound has found applications as a solvent and a structure-directing agent in the synthesis of advanced nanomaterials. Its presence during synthesis can influence the size, morphology, and properties of the resulting nanoparticles.
One significant area of research is the synthesis of titanium dioxide (TiO₂) nanomaterials. Spherical microparticles of TiO₂ have been synthesized using an ionic liquid-assisted solvothermal method with EAN. mdpi.com Research has shown that the properties of the resulting TiO₂ are highly dependent on the synthesis conditions in the presence of EAN. For example, the duration of the solvothermal synthesis affects the photocatalytic activity of the TiO₂ particles. mdpi.com In one study, TiO₂ microparticles formed after just 3 hours of synthesis showed high photoactivity, which increased with longer reaction times up to 24 hours. mdpi.com This increase in activity correlated with an increase in the specific surface area of the particles. mdpi.com The high efficiency of these TiO₂ photocatalysts is attributed to the interaction between the ionic liquid components and the TiO₂ surface. mdpi.com EAN has also been used in the synthesis of other metal oxides, such as iron oxide nanoparticles, where it can play a role in stabilizing the nanoparticles. researchgate.net
Table 3: Influence of this compound (EAN) on TiO₂ Nanoparticle Synthesis
| Synthesis Parameter | Observation | Resulting Property | Reference |
|---|---|---|---|
| Reaction Time (Solvothermal) | Increasing time from 3h to 24h | Increased reaction yield (19% to 93%); Increased photoactivity (75% to 82% phenol (B47542) degradation) | mdpi.com |
| Presence of EAN vs. Pristine Synthesis | EAN-assisted synthesis | Higher BET specific surface area; Enhanced optical properties and photoefficiency | mdpi.com |
| IL:Precursor Molar Ratio | Varied ratios (e.g., 1:10, 1:8, 1:1) | Influences specific surface area, pore volume, and photocatalytic activity | mdpi.com |
Components in Self-Assembled Systems (e.g., Surfactant Aggregation)
This compound (EAN) serves as a versatile solvent for studying the self-assembly of surfactants, revealing behaviors that are both analogous and distinct from those in aqueous solutions. The aggregation of various surfactants, including ionic and nonionic types, has been extensively investigated in EAN.
Research has shown that EAN is a more effective medium for the self-assembly of certain ionic liquid surfactants compared to water or even its close analogue, ethylammonium (B1618946) nitrate. For instance, the critical micelle concentration (cmc) of 1-dodecyl-3-methylimidazolium (B1224283) chloride ([C12mim]Cl) in this compound is significantly lower than in both water and ethylammonium nitrate, indicating a stronger drive for aggregation. researchgate.net This phenomenon is attributed to the solvophobic interactions between the hydrocarbon chains of the surfactants and the EAN molecules. nih.govresearchgate.net
The structure of the surfactant plays a crucial role in its aggregation behavior in EAN. Studies on gemini (B1671429) surfactants, which possess two head groups and two hydrocarbon tails linked by a spacer, have revealed unique phase behaviors in EAN. acs.orgacs.orgacs.org For example, the aggregation of quaternary ammonium (B1175870) gemini surfactants (12-s-12) in EAN can lead to the formation of nonaqueous two-phase systems at lower surfactant concentrations, a phenomenon not typically observed in other solvents. acs.org At higher concentrations, these systems can form various lyotropic liquid crystal phases, the nature of which depends on the length of the spacer chain. acs.org
The aggregation behavior of nonionic surfactants, such as polyoxyethylene alkyl ethers (CnEm), in EAN has also been a subject of study. These surfactants readily form micelles in EAN, particularly those with longer alkyl chains. nist.govacs.org The self-assembly process is influenced by the surfactant's molecular structure, including the length of both the alkyl and ethoxy chains, as well as by temperature. nist.gov The resulting micellar structures can be characterized using techniques like small-angle neutron scattering (SANS). nist.govnih.gov
The table below summarizes the critical micelle concentrations (cmc) for various surfactants in this compound, providing a comparative view of their aggregation tendencies.
| Surfactant | Critical Micelle Concentration (cmc) in EAN | Reference |
| 1-Dodecyl-3-methylimidazolium chloride ([C12mim]Cl) | Lower than in water and ethylammonium nitrate | researchgate.net |
| Dodecyltrimethylammonium chloride (DTAC) | ~1 wt% | nist.govrsc.org |
| Dodecyltrimethylammonium bromide (DTAB) | ~1 wt% | rsc.org |
| Dodecyltrimethylammonium nitrate (DTAN) | Slightly higher than DTAC and DTAB | rsc.org |
Thermal Energy Storage Materials
This compound and other nitrate salts are being investigated for their potential in thermal energy storage (TES) applications, particularly for concentrated solar power (CSP). Molten salts are advantageous for TES due to their high thermal stability, high heat capacity, low vapor pressure, and non-flammability. beilstein-journals.org
Research has explored the thermal behavior of mixtures of protic ionic liquids like ethylammonium nitrate (EAN) with lithium nitrate (LiNO3). researchgate.net The goal is to develop salt mixtures with lower melting points and enhanced thermal properties for more efficient energy storage. beilstein-journals.org While "Solar Salt," a mixture of sodium nitrate and potassium nitrate, is commonly used, there is ongoing research into multicomponent salt mixtures to further lower the melting point and improve performance. beilstein-journals.org
The thermal stability of EAN has been shown to be significant, with decomposition occurring at temperatures above 150°C. researchgate.net This property, combined with its potential to form eutectic mixtures with other salts, makes it a candidate for phase change materials (PCMs) in thermal energy storage systems. researchgate.netbohrium.com
Development of Novel Functional Fluids (e.g., Lubricants)
The inherent properties of ionic liquids, such as thermal stability, low volatility, and high polarity, make them promising candidates for advanced functional fluids, including lubricants. researchgate.netmdpi.com this compound, in particular, has been explored in this context.
Research has shown that dispersing multi-walled carbon nanotubes (MWCNTs) within a hexagonal lyotropic liquid crystal phase formed in ethylammonium nitrate can create novel materials with potential as surface modifiers or lubricants. researchgate.netmdpi.com These systems exhibit unique properties that could be beneficial in demanding applications, such as in microelectromechanical systems (MEMS). researchgate.net
Biochemical and Biotechnological Research Applications
This compound has demonstrated significant utility in various areas of biochemical and biotechnological research, owing to its unique solvent properties and interactions with biological macromolecules.
Media for Enzyme Stabilization and Biocatalysis
This compound has been recognized for its potential in enzyme stabilization and as a medium for biocatalytic reactions. hiyka.comnih.govresearchgate.net Its ability to dissolve a wide range of compounds and maintain enzyme activity makes it an attractive alternative to traditional organic solvents. nih.gov
Early studies investigated the activity and stability of alkaline phosphatase in ethylammonium nitrate. mdpi.comresearchgate.net More recent research has expanded to other enzymes, such as lysozyme (B549824), where EAN has been shown to interact with surface residues without causing significant conformational changes. nih.gov In some cases, the presence of EAN can even enhance enzyme activity. For example, Cytochrome C exhibited significantly higher activity in an aqueous solution containing a choline-based ionic liquid compared to a standard buffer. nih.gov
The use of ionic liquids in biocatalysis can also simplify product separation and improve reaction yields. researchgate.netmdpi.com For instance, in the lipase-catalyzed transesterification of soybean oil, the use of an ionic liquid medium resulted in a higher yield of fatty acid methyl esters compared to conventional solvents. mdpi.com
Studies of Protein Folding and Conformational Changes (e.g., α-Synuclein)
This compound has been employed as a tool to investigate the complex processes of protein folding and misfolding, particularly in the context of amyloidogenic proteins like α-synuclein, which is implicated in Parkinson's disease. researchgate.netnih.govmdpi.com
Studies have shown that EAN can induce the formation of amyloid-like aggregates of α-synuclein. researchgate.netnih.gov The mechanism involves the masking of charged side chains on the protein by the ions of EAN, which facilitates hydrophobic associations and the formation of intermolecular β-sheet structures. nih.gov This process can be monitored using spectroscopic techniques like FTIR and Raman spectroscopy. nih.gov The ability of EAN to promote amyloid formation in a controlled manner provides a valuable model system for studying the molecular basis of neurodegenerative diseases and for screening potential therapeutic inhibitors. researchgate.netrsc.org
The table below summarizes the observed effects of this compound on the aggregation of α-synuclein.
| Protein | Effect of this compound | Methodology | Reference |
| α-Synuclein | Promotes formation of intermolecular β-sheet structures and amyloid-like aggregates | FTIR and Raman Spectroscopy | nih.gov |
| α-Synuclein | Accelerates amyloid fibril formation | Analytical Biochemistry | researchgate.netrsc.org |
Lipid and Phospholipid Dispersion Studies
The interaction of this compound with lipids and phospholipids (B1166683) is an area of active research, driven by the need to understand the effects of ionic liquids on cell membranes and their potential applications in drug delivery. researchgate.netnih.gov
Studies on the behavior of phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) in EAN have revealed unusual self-assembly structures and phase behavior not observed in water. nih.gov This is attributed to the larger size of the EAN ions solvating the lipid headgroups compared to water, which alters the packing of the amphiphiles. nih.gov
Furthermore, investigations using NMR and molecular dynamics simulations on systems containing 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) in EAN-water mixtures have shown that the presence of the ionic liquid significantly affects the structure of the lipid system. researchgate.net In aqueous environments, DMPC forms vesicle-like structures, whereas in EAN, the lipid state is isotopic. researchgate.net These findings are crucial for assessing the potential toxicity of ionic liquids and for designing lipid-based nanostructured materials with novel properties. researchgate.netnih.gov
Future Directions and Emerging Research Avenues for Ethanolammonium Nitrate
Integration with Hybrid and Composite Material Systems
The integration of ethanolammonium nitrate (B79036) into hybrid and composite materials is a burgeoning field, aiming to create advanced materials with synergistic properties. These systems combine the distinct characteristics of the ionic liquid with polymers, inorganic nanoparticles, and other structural components.
Hybrid materials composed of EAN and silica (B1680970) or polymers are of particular interest. The sol-gel process, for instance, allows for the creation of polymer-silica nanocomposites where EAN can be incorporated. mdpi.com In these hybrids, the components are linked by noncovalent bonds such as ionic interactions and hydrogen bonding, creating a highly homogeneous material at the nano or molecular scale. mdpi.com Such composites can exhibit a combination of properties from both the organic polymer (elasticity, toughness) and the inorganic filler (hardness, thermal resistance). mdpi.com
Research has also explored the use of the closely related ethylammonium (B1618946) nitrate in electroactive soft actuators. wiley.com These hybrid systems leverage the high ionic conductivity and good thermal stability of the ionic liquid to create materials that can change shape or move in response to an electrical stimulus. wiley.com Another innovative application involves the solvothermal synthesis of Titanium dioxide (TiO₂) microspheres in the presence of ethylammonium nitrate. mdpi.com This process demonstrated that the ionic liquid could influence the surface properties and enhance the visible-light photocatalytic activity of the resulting TiO₂ particles. mdpi.com Furthermore, mixtures of EAN with inorganic salts or organic solvents are being studied to create new hybrid ionic compounds with tailored properties for various applications. researchgate.net
| System | Components | Key Finding | Application Area | Reference |
| Polymer-Silica Nanocomposite | Ethanolammonium Nitrate, Polymer, Silica | Creation of homogeneous hybrid materials with tunable physicochemical properties. | Advanced Materials, Coatings | mdpi.com |
| Electroactive Actuator | Ethylammonium Nitrate, Polymers | Development of bio-friendly, soft actuators that respond to electrical input. | Soft Robotics, Artificial Muscles | wiley.com |
| Photocatalytic Microspheres | Ethylammonium Nitrate, Titanium (IV) butoxide | Enhanced visible-light photocatalytic activity of TiO₂ microspheres. | Environmental Remediation, Photocatalysis | mdpi.com |
| Hybrid Ionic Compounds | This compound, Inorganic Salts, Organic Solvents | Creation of new materials by doping ILs to modify characteristic properties. | Batteries, Electrolytes | researchgate.net |
Exploration of Extreme Conditions (High Pressure, High Temperature)
Investigating the behavior of this compound under extreme conditions of temperature and pressure is crucial for expanding its operational window in demanding applications. EAN and its analogues exhibit remarkable thermal stability.
Studies on microemulsions containing ethylammonium nitrate (EAN) as the polar phase have demonstrated exceptional stability at elevated temperatures. nih.govresearchgate.net These systems, also containing dodecane, a surfactant-like ionic liquid (1-hexadecyl-3-methyl imidazolium (B1220033) chloride), and decanol, showed no phase change in a temperature range from 30°C to 150°C. nih.govresearchgate.net This high thermal stability, significantly greater than similar water-based systems, opens possibilities for applications in high-temperature chemical processes. researchgate.net
Furthermore, pure ethylammonium nitrate has a high boiling point of 240°C and only begins to decompose around 250°C. wikipedia.org This inherent thermal robustness has led to its consideration for high-temperature applications such as fuel cell electrolytes. google.com For a substance to be a viable fuel cell electrolyte, it must meet certain conductivity standards; EAN's conductivity is high enough to be considered for such applications. google.com The investigation of its properties across a wide temperature range (e.g., 5°C to 95°C) is critical for understanding how its transport properties, like viscosity and conductivity, change, which is vital for process design and optimization. mdpi.com
Development of Novel Analytical Probes and Methodologies
The unique, complex structure and interactions within this compound necessitate the development and application of advanced analytical techniques to fully understand its behavior. Researchers are moving beyond standard characterization methods to probe the nuanced properties of EAN and related systems.
A suite of sophisticated techniques is being employed to study the effect of EAN on complex biological processes like protein amyloidogenesis. These include:
Atomic Force Microscopy (AFM): To visualize the morphology of protein aggregates formed in the presence of the ionic liquid. chemrxiv.orgresearchgate.net
Optical Tweezers: To investigate the mechanical stability of single protein molecules, revealing how EAN can directly interact with and unfold them. chemrxiv.orgresearchgate.net
Neutron Scattering: To provide detailed structural information on the protein and its hydration shell. chemrxiv.orgresearchgate.net
For probing the bulk and surface structure, techniques like X-ray Reflectometry (XRR) and Vibrational Sum Frequency Spectroscopy (VSFS) have been used. These methods revealed that the surface of this compound is not uniform, but rather consists of interfacial clusters or aggregates. ebi.ac.uk In the field of ecotoxicology, isothermal microcalorimetry has been utilized as a sensitive probe to measure the heat produced by soil microorganisms, thereby analyzing the metabolic impact of EAN on soil ecosystems. mdpi.com To accelerate materials discovery, automated high-throughput analysis methods for Small-Angle X-ray Scattering (SAXS) data have been developed, enabling the rapid characterization of liquid crystal phases formed by surfactants in EAN-based solvents. aip.org Additionally, Far-infrared (FIR) spectroscopy is used to probe the low-frequency intermolecular vibrations, which are crucial for understanding the hydrogen bonding and other forces that govern the liquid's structure. researchgate.net
| Analytical Technique | Purpose | Key Finding for EAN/EtAN Systems | Reference |
| Atomic Force Microscopy (AFM) | Visualizing nanostructures | Revealed distinct amyloid fibril morphologies when lysozyme (B549824) aggregates in the presence of EAN. | chemrxiv.orgresearchgate.net |
| Optical Tweezers | Measuring single-molecule forces | Showed EAN reduces the mechanical stability of lysozyme via direct interaction. | chemrxiv.orgresearchgate.net |
| X-ray Reflectometry (XRR) | Probing surface structure | Indicated a diffuse interfacial profile, suggesting the formation of EtAN clusters at the liquid-air interface. | ebi.ac.uk |
| Isothermal Microcalorimetry | Measuring metabolic heat flow | Quantified the ecotoxicological impact of EAN on soil microbial activity. | mdpi.com |
| Automated SAXS Analysis | High-throughput phase identification | Drastically sped up the characterization of liquid crystal phases in EAN-containing systems. | aip.org |
| Far-infrared (FIR) Spectroscopy | Investigating intermolecular interactions | Probed hydrogen bonding networks in alkylammonium nitrate ionic liquids. | researchgate.net |
Interdisciplinary Research with Other Scientific Domains
The versatile properties of this compound have propelled its use across a wide range of scientific disciplines, fostering interdisciplinary research that bridges chemistry with biology, environmental science, and materials engineering.
Biology and Biochemistry: EAN has shown a remarkable ability to influence protein structure and function. It has a positive effect on the refolding of denatured lysozyme, with research suggesting the ethyl group interacts with hydrophobic protein regions while the charged moieties stabilize electrostatic interactions. wikipedia.org It is also used to study and control the process of amyloidogenesis, where proteins aggregate to form amyloid fibrils, a process relevant to both disease and advanced materials. chemrxiv.orgresearchgate.net
Environmental Science and Ecotoxicology: As the use of ionic liquids grows, understanding their environmental fate is critical. Research is being conducted on the impact of EAN on soil basal respiration, a key indicator of soil health. mdpi.com Studies also use sensitive techniques to evaluate the ecotoxicity of EAN and its mixtures with metal salts on organisms like the marine bacteria A. fischeri. mdpi.com
Electrochemistry and Materials Science: EAN is being explored as a polar solvent for the solvent extraction of transition metal nitrates. nih.gov It has been found to significantly enhance the extraction of metals like cobalt (II) and iron (III) compared to conventional molecular solvents. nih.gov In another advanced application, EAN is studied as a component in deep eutectic propellants when mixed with hydrogen bond donors like 1-amino-1,2,3-triazole, highlighting its potential in aerospace applications. rsc.org
Rational Design Principles for Tailored this compound Derivatives
A major goal in ionic liquid research is the ability to design new compounds with specific, predetermined properties. This "rational design" approach relies on a fundamental understanding of how molecular structure dictates macroscopic behavior. For EAN and its derivatives, research is focused on elucidating these structure-property relationships.
The crystal structure of this compound reveals a layered arrangement, with nitrate anions located both between ammonium (B1175870) groups and interspersed with the ethyl chains. acs.org Theoretical and modeling studies are key to understanding the diverse interactions at play, including Coulombic forces, dispersion forces, and particularly hydrogen bonding. researchgate.netresearchgate.net The extensive hydrogen-bonding network in EAN is a critical determinant of its properties. acs.org
By systematically modifying the structure of the cation or anion, researchers can tailor the resulting properties. For example, lengthening the alkyl chain on the ammonium cation in related compounds leads to distinct changes in the crystal packing and solid-state phase transitions. acs.org This principle allows for the tuning of properties like melting point and viscosity. The ultimate aim is to move beyond trial-and-error synthesis and use computational and theoretical models to predict the properties of a new EAN derivative before it is ever created, enabling the design of bespoke ionic liquids for specific applications. researchgate.net This requires a deep understanding of how subtle changes in ion geometry and intermolecular forces translate into the desired macroscopic characteristics. researchgate.netresearchgate.net
Q & A
Basic: What experimental techniques are most effective for characterizing the surface nanostructure of ethanolammonium nitrate (EtAN)?
Answer:
The surface nanostructure of EtAN has been studied using X-ray reflectometry (XRR) , vibrational sum frequency spectroscopy (VSFS) , and neutral impact collision ion scattering spectroscopy (NICISS) .
- XRR measures electron density profiles, revealing a diffuse interfacial structure rather than a sharp interface, suggesting surface clustering of EtAN .
- VSFS identifies molecular orientations at the surface, showing that -CH₂ groups dominate the outermost layer, while -NH₃⁺ and -OH groups are slightly buried .
- NICISS provides elemental depth profiles, confirming carbon enrichment at the surface, consistent with cation orientation observed via VSFS .
These techniques collectively enable a multi-scale understanding of EtAN’s interfacial behavior.
Basic: What are the key historical and synthetic considerations for EtAN as a protic ionic liquid (PIL)?
Answer:
EtAN is one of the earliest documented ionic liquids, synthesized in 1888 by Gabriel and Weiner . Key properties include:
- Melting point : 52–55°C, making it a high-temperature PIL compared to ethylammonium nitrate (EAN, m.p. 12°C) .
- Structure : Composed of ethanolammonium cations and nitrate anions. Its protic nature arises from the -OH group on the cation, enabling hydrogen bonding .
- Synthesis : Typically prepared via neutralization of ethanolamine with nitric acid, requiring careful stoichiometric control to avoid residual reactants .
Basic: What safety protocols are critical when handling EtAN in laboratory settings?
Answer:
- Decomposition risks : Above 80°C, EtAN may decompose into corrosive gases (NOₓ, CO) and self-ignite. Thermal stability must be monitored using differential scanning calorimetry (DSC) .
- Protective measures : Use nitrile gloves (tested against EN 374), non-ventilated goggles, and P95 respirators for aerosol exposure. Avoid contact with strong oxidizers or bases .
- Storage : Classify under 5.1C (oxidizing substances) and store in cool, dry conditions away from combustibles .
Advanced: How do chloride ions alter the bulk nanostructure and hydrogen-bonding network of EtAN?
Answer:
Adding ethanolammonium chloride (EtACl) to EtAN disrupts nitrate-cation interactions:
- Coordination shifts : Nitrate’s coordination with ammonium groups decreases by ~19–31%, while hydrogen bonding with -OH groups increases by ~40% .
- Neutron diffraction data : Reveals chloride displaces nitrate from the cation’s ammonium region, redistributing it to the alcohol group’s coordination sphere .
- Implications : Altered hydrogen-bond networks affect solvent properties, such as viscosity and ionic conductivity, critical for electrolyte design .
Advanced: How does lithium ion addition modify the rheological and interfacial behavior of EtAN?
Answer:
- Rheology : Li⁺ introduces ion clustering, broadening viscosity profiles. AFM reveals "stepwise" force curves in neat EtAN, which broaden with Li⁺, indicating disrupted layering .
- Friction dynamics : Li⁺ reduces structural order at interfaces, increasing friction coefficients. This contrasts with EAN, where Li⁺ has milder effects due to differing bulk nanostructures .
- Methodology : Combine rheometry, AFM force curves, and neutron scattering to correlate bulk and interfacial changes .
Advanced: How to resolve contradictions in XRR data interpretation for EtAN’s surface structure?
Answer:
XRR data decay rates for EtAN suggest a diffuse interface, conflicting with idealized sharp-layer models. To resolve this:
- Multi-model fitting : Use 3+ layer models to account for electron density gradients, revealing interfacial EtAN clusters .
- Complementary techniques : Pair XRR with VSFS (for molecular orientation) and NICISS (for elemental profiles) to validate surface aggregation hypotheses .
- Statistical validation : Compare goodness-of-fit metrics (e.g., χ² values) across fitting routines to identify the most physically plausible model .
Advanced: What methodologies quantify the differences between surface and bulk nanostructures in EtAN?
Answer:
- Surface : Use XRR and VSFS to probe cation orientation (-CH₂ outward, -NH₃⁺/OH inward) and cluster formation .
- Bulk : Apply neutron/X-ray scattering to identify sponge-like L₃ nanostructures, where polar and non-polar domains form bicontinuous networks .
- Contrast matching : Deuterated analogs (e.g., d₄-EtAN) enhance neutron scattering resolution for bulk vs. surface comparisons .
Advanced: How does EtAN’s nanostructure influence its utility in electrochemical or solvent systems?
Answer:
- Electrolytes : EtAN’s high polarity and hydrogen-bonding support ion dissociation, but viscosity limits conductivity. Mitigate via Li⁺ doping or binary mixtures (e.g., with water) .
- Solvent applications : The L₃ sponge structure enhances solubility of polar and non-polar species, useful in catalysis or polymer synthesis. Solvation dynamics can be probed via fluorescence quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
